Atiprimod Dimaleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
183063-72-1 |
|---|---|
Molecular Formula |
C30H52N2O8 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
bis((Z)-but-2-enedioic acid);3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
Isomeric SMILES |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
Origin of Product |
United States |
Foundational & Exploratory
Atiprimod Dimaleale: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate, an orally bioavailable small molecule, has demonstrated significant potential in preclinical and clinical studies as a therapeutic agent for various malignancies, particularly multiple myeloma and neuroendocrine tumors.[1][2] Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, makes it a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the core mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.
Core Mechanism of Action: A Multi-pronged Attack on Cancer
Atiprimod's efficacy stems from its ability to concurrently inhibit several critical signaling pathways that are often dysregulated in cancer. The primary mechanisms include the inhibition of the JAK/STAT and Akt signaling pathways, induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[2][3][4][5]
Inhibition of JAK/STAT Signaling
A key feature of Atiprimod's mechanism is its potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, with a particular emphasis on STAT3.[4][6][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Atiprimod effectively blocks the phosphorylation of JAK2 and JAK3, which in turn prevents the subsequent phosphorylation and activation of downstream STAT3 and STAT5.[3] This disruption of the JAK/STAT cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby sensitizing cancer cells to apoptosis.[4]
Modulation of the PI3K/Akt Signaling Pathway
Atiprimod also exerts its anti-tumor effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Atiprimod has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[3][5]
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting the pro-survival JAK/STAT and Akt pathways, Atiprimod triggers programmed cell death, or apoptosis, in cancer cells.[4][8][9] This is evidenced by the activation of caspase-3 and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4] Furthermore, Atiprimod can induce cell cycle arrest, primarily in the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle.[4][8]
Anti-Angiogenic Properties
Broader Signaling Network Modulation
Beyond the core pathways, gene expression analyses have revealed that Atiprimod modulates a wider network of signaling pathways. These include the integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 signaling networks.[11][12] This broad-spectrum activity likely contributes to its ability to overcome the protective effects of the bone marrow microenvironment in multiple myeloma.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, demonstrating the potent anti-proliferative and pro-apoptotic effects of this compound across various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of Atiprimod
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [3] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [3] |
| FDCP-EpoR JAK2 (WT) | - | 0.69 | [3] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [3] |
| SP53 | Mantle Cell Lymphoma | ~1-2 | [13] |
| Mino | Mantle Cell Lymphoma | ~1-2 | [13] |
| Grant 519 | Mantle Cell Lymphoma | ~1-2 | [13] |
| Jeko-1 | Mantle Cell Lymphoma | ~1-2 | [13] |
Table 2: Atiprimod-Induced Inhibition of Myeloma Cell Growth
| Cell Line | Inhibition at 5 µM | Inhibition at 8 µM | Reference |
| MM-1 | 96.7% | - | [4] |
| MM-1R | 72% | - | [4] |
| U266B-1 | - | 99% | [4] |
| OCI-MY5 | - | 91.5% | [4] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.[4]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Cells treated with Atiprimod were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT3, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with Atiprimod for the desired time.
-
Cell Harvesting and Washing: Both adherent and floating cells were collected, washed twice with cold PBS.
-
Staining: Cells were resuspended in 1X binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Atiprimod and a typical experimental workflow for its analysis.
Caption: Atiprimod inhibits the JAK/STAT3 signaling pathway.
Caption: Atiprimod inhibits the PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for evaluating Atiprimod's effects.
Clinical Development and Future Directions
Atiprimod has been evaluated in Phase I and II clinical trials for patients with refractory or relapsed multiple myeloma and low to intermediate-grade neuroendocrine carcinoma.[1][14][15][16] The dosing in these trials has been escalated to determine the maximum tolerated dose (MTD) and to assess safety and efficacy.[14][17] While the MTD had not been reached in some early studies, the drug was generally well-tolerated.[17]
The comprehensive understanding of Atiprimod's mechanism of action, targeting multiple oncogenic pathways, provides a strong rationale for its continued clinical development, both as a single agent and in combination with other targeted therapies or conventional chemotherapy. Further research is warranted to identify predictive biomarkers of response and to explore its therapeutic potential in a broader range of malignancies characterized by the dysregulation of the JAK/STAT and PI3K/Akt pathways.
References
- 1. Atiprimod Trials [callistopharma.com]
- 2. Atiprimod [callistopharma.com]
- 3. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 11. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Callisto Pharmaceuticals Opens Additional Site for Phase II Clinical Trial of Atiprimod in Advanced Carcinoid Cancer Patients - BioSpace [biospace.com]
- 17. ashpublications.org [ashpublications.org]
Atiprimod Dimaleate: A Technical Guide to its Function as a JAK2/JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate is a small molecule compound that has demonstrated potential as an inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). This technical guide provides an in-depth overview of the preclinical data supporting the role of Atiprimod as a JAK2/JAK3 inhibitor, its mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases where the JAK-STAT signaling pathway plays a critical role.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Atiprimod exerts its effects by targeting and inhibiting the catalytic activity of JAK2 and JAK3, two key members of the JAK family.
This inhibition of JAK2 and JAK3 by Atiprimod leads to a reduction in the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][2][3] The lack of STAT activation prevents their translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival. This ultimately leads to cell cycle arrest and the induction of apoptosis in susceptible cell populations.[4]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potential of Atiprimod has been evaluated in various preclinical studies, primarily through cell-based assays. The half-maximal inhibitory concentration (IC50) values for cell proliferation provide a quantitative measure of the compound's potency against different cell lines, including those harboring wild-type or mutated forms of JAK2 and JAK3.
| Cell Line | JAK Status | IC50 (µM) for Cell Proliferation | Reference |
| FDCP-EpoR JAK2 (WT) | Wild-Type JAK2 | 0.69 | [1][2] |
| FDCP-EpoR JAK2 (V617F) | Mutant JAK2 | 0.42 | [1][2] |
| SET-2 | Mutant JAK2 (V617F) | 0.53 | [1][2] |
| CMK | Mutant JAK3 | 0.79 | [1][2] |
| U266B-1 (Multiple Myeloma) | Not specified | ~8 (at 48h) | [4] |
| OCI-MY5 (Multiple Myeloma) | Not specified | ~8 (at 48h) | [4] |
| MM-1 (Multiple Myeloma) | Not specified | ~5 (at 48h) | [4] |
| MM-1R (Multiple Myeloma) | Not specified | ~5 (at 48h) | [4] |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway Inhibition by Atiprimod
The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by Atiprimod.
References
- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleale's Blockade of IL-6 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod Dimaleate is a small molecule compound that has demonstrated potent anti-inflammatory and anti-neoplastic activities. A significant body of preclinical research has elucidated its mechanism of action, highlighting its ability to interfere with the Interleukin-6 (IL-6) signaling cascade. This technical guide provides an in-depth overview of Atiprimod's effects on IL-6 signaling, with a focus on its impact on STAT3 phosphorylation. It is intended to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular interactions and experimental workflows.
Introduction to this compound and IL-6 Signaling
Interleukin-6 is a pleiotropic cytokine that plays a critical role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and malignancies such as multiple myeloma. The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, survival, and inflammation.
Atiprimod Dimaleale has emerged as a promising therapeutic agent due to its ability to modulate this critical signaling pathway. Preclinical studies have shown that Atiprimod can inhibit the proliferation of cancer cells and reduce inflammatory responses by blocking IL-6-mediated STAT3 activation.[1][2][3][4] This guide will delve into the specifics of this blockade, presenting the key experimental evidence and methodologies.
Mechanism of Action: Inhibition of STAT3 Phosphorylation
The primary mechanism by which this compound disrupts IL-6 signaling is through the inhibition of STAT3 phosphorylation.[1][2][3] This action effectively halts the downstream signaling cascade, preventing the transcriptional activation of IL-6 target genes. Furthermore, evidence suggests that Atiprimod may also suppress the production of IL-6 itself, creating a dual-pronged blockade of the pathway.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical IL-6 signaling pathway and the inhibitory effect of this compound.
Figure 1. Atiprimod's inhibition of the IL-6/JAK/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on multiple myeloma (MM) cell lines.
Table 1: Inhibition of Multiple Myeloma Cell Proliferation
| Cell Line | Atiprimod Concentration (µM) | Inhibition of Growth (%) |
| MM-1 | 5 | 96.7 |
| MM-1R | 5 | 72.0 |
| U266B-1 | 8 | 99.0 |
| OCI-MY5 | 8 | 91.5 |
Data extracted from studies by Amit-Vazina et al. showing the dose-dependent inhibition of proliferation in various MM cell lines after 72 hours of treatment, as measured by MTT assay.[2]
Table 2: Suppression of IL-6 Production in U266-B1 Cells
| Time (hours) | IL-6 Level (Control) (pg/mL) | IL-6 Level (Atiprimod 8 µM) (pg/mL) |
| 1 | 28 | 23 |
| 6 | 71 | 42 |
| 8 | 60 | 53 |
| 16 | 222 | 130 |
This table demonstrates the ability of Atiprimod to suppress the constitutive production of IL-6 by U266-B1 multiple myeloma cells over a 16-hour period, as determined by ELISA.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on IL-6 signaling.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of Atiprimod on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266-B1, OCI-MY5, MM-1, MM-1R)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Culture multiple myeloma cells in RPMI-1640 with 10% FBS to logarithmic growth phase.
-
Harvest and count the cells. Seed 5 x 104 cells per well in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Leave at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for STAT3 and Phospho-STAT3 (pSTAT3)
This protocol is designed to detect the levels of total STAT3 and phosphorylated STAT3 in response to Atiprimod treatment.
Figure 2. Experimental workflow for Western blot analysis of STAT3 phosphorylation.
Materials:
-
U266-B1 cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (rabbit anti-pSTAT3, rabbit anti-STAT3)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture U266-B1 cells and treat with Atiprimod (e.g., 8 µM) for various time points (e.g., 0, 1, 4, 8, 16 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is used to quantify the amount of IL-6 secreted by cells into the culture medium.
Materials:
-
Human IL-6 ELISA kit (containing pre-coated plates, detection antibody, standard, and substrate)
-
Cell culture supernatants from Atiprimod-treated and control cells
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Collect cell culture supernatants at different time points from cells treated with or without Atiprimod (e.g., 8 µM).
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark for 15-20 minutes.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
Apoptosis (TUNEL) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by Atiprimod.
Materials:
-
TUNEL assay kit
-
U266-B1 cells
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat U266-B1 cells with Atiprimod (e.g., 8 µM) for a specified time (e.g., 24 hours).
-
Harvest and fix the cells with a fixation solution.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TdT reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells for fluorescence using either a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in DNA fragmentation and apoptosis.
Conclusion
Atiprimod Dimaleale effectively blocks the IL-6 signaling pathway, primarily through the inhibition of STAT3 phosphorylation. This mechanism is supported by robust preclinical data demonstrating its ability to inhibit the proliferation of multiple myeloma cells, suppress IL-6 production, and induce apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Atiprimod and other molecules targeting the IL-6/STAT3 axis. The quantitative data and visual aids are intended to facilitate a deeper understanding of Atiprimod's mechanism of action for professionals in the field of drug discovery and development.
References
Atiprimod Dimaleale: A Technical Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate, a novel, orally bioavailable small molecule, has demonstrated significant anti-tumor activity in preclinical and early clinical studies of multiple myeloma (MM).[1][2] Initially investigated for its anti-inflammatory properties, Atiprimod has emerged as a promising therapeutic agent for this hematological malignancy due to its multifaceted mechanism of action targeting key survival pathways in myeloma cells.[3][4] This technical guide provides a comprehensive overview of the current research on this compound in the context of multiple myeloma, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
Atiprimod exerts its anti-myeloma effects through the modulation of several critical signaling pathways, primarily by inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] The aberrant activation of the STAT3 pathway, often driven by interleukin-6 (IL-6), is a hallmark of multiple myeloma, promoting cell proliferation, survival, and drug resistance.[3][6][7]
Atiprimod has been shown to block the phosphorylation of STAT3, thereby inhibiting its downstream signaling cascade.[3][8] This disruption of the IL-6/STAT3 axis leads to several key cellular events:
-
Downregulation of Anti-Apoptotic Proteins: Atiprimod treatment results in the decreased expression of key anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][8]
-
Induction of Apoptosis: By downregulating survival signals and activating the caspase cascade, Atiprimod induces programmed cell death in myeloma cells.[3][8] This is evidenced by the activation of caspase-3 and subsequent cleavage of poly(adenosine diphosphate-ribose) polymerase (PARP).[3][8]
-
Cell Cycle Arrest: Atiprimod has been observed to block multiple myeloma cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and cell division.[3][8]
-
Inhibition of NF-κB: Atiprimod has also been shown to inhibit the activity of NF-κB, another critical transcription factor for myeloma cell survival and IL-6 production.[8]
Beyond the STAT3 pathway, gene expression profiling has revealed that Atiprimod modulates a broader range of signaling networks, including the integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 pathways.[1][9]
Preclinical Data
In Vitro Studies
Atiprimod has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of multiple myeloma cell lines, including those dependent on and independent of IL-6 for survival.[1] The inhibitory effects are both time- and dose-dependent.[3][8]
| Cell Line | Atiprimod Concentration | Effect | Reference |
| U266-B1 | 8 µM | 99% inhibition of cell growth | [8] |
| OCI-MY5 | 8 µM | 91.5% inhibition of cell growth | [8] |
| MM-1 | 5 µM | 96.7% inhibition of cell growth | [8] |
| MM-1R | 5 µM | 72% inhibition of cell growth | [8] |
| U266-B1 | 8 µM (4 hours) | 46.27% of cells undergoing apoptosis | [8] |
| Primary MM Cells (from 5 patients) | 1-8 µM | Dose-dependent suppression of colony formation | [8] |
The anti-proliferative effects of Atiprimod were not reversed by the addition of IL-6, vascular endothelial growth factor (VEGF), or bone marrow stromal cells, indicating its ability to overcome the protective effects of the tumor microenvironment.[8]
In Vivo Studies
The in vivo efficacy of Atiprimod has been evaluated in several murine models of multiple myeloma, confirming its anti-tumor activity.[1][9]
| Model | Key Findings | Reference |
| Subcutaneous MM Xenograft | Confirmed in vivo anti-MM activity and established a dose-response. | [1] |
| SCID-hu with INA-6 cells | Demonstrated the ability to overcome the protective effects of the bone marrow microenvironment on MM cell growth, survival, and drug resistance. | [1] |
| SCID-hu with primary patient MM cells | Confirmed activity in a model that recapitulates the clinical condition of primary human disease. | [1] |
Furthermore, in vivo studies have shown that Atiprimod treatment leads to a reduced number of osteoclasts, suggesting a beneficial effect on bone remodeling, a significant clinical issue in multiple myeloma.[1][9]
Clinical Data
Early-phase clinical trials have been conducted to evaluate the safety and efficacy of Atiprimod in patients with relapsed or refractory multiple myeloma.[5][10]
A Phase I/IIa multi-center, open-label, dose-escalation study (NCT00086216) was initiated to determine the maximum tolerated dose (MTD) of Atiprimod.[10][11][12]
| Trial Identifier | Phase | Status | Key Information | Reference |
| NCT00086216 | I/IIa | Completed | Dose-escalation study in patients with refractory or relapsed multiple myeloma. Doses up to 180 mg/day were administered, with plans for higher doses. The trial also investigated Atiprimod in combination with ursodiol. | [10][11][12] |
In a Phase I trial, Atiprimod was administered orally for 14 consecutive days followed by a 14-day rest period.[5] Dose levels ranged from 30 mg to 180 mg per day.[5] The drug was generally well-tolerated in a heavily pretreated patient population.[5] While no objective responses were reported at the lower dose levels, some patients experienced subjective improvements in bone pain.[5]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation, as used in the preclinical evaluation of Atiprimod.
Methodology:
-
Cell Seeding: Myeloma cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal calf serum.[13]
-
Drug Treatment: Atiprimod is added to the wells at various concentrations (e.g., 1-10 µM). Control wells receive vehicle only.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) can be calculated.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as STAT3, p-STAT3, and Bcl-2.
Methodology:
-
Cell Lysis: Myeloma cells treated with and without Atiprimod are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Cell Treatment: Myeloma cells are treated with Atiprimod for a specified time.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma with a well-defined mechanism of action centered on the inhibition of the critical STAT3 signaling pathway. Its ability to induce apoptosis, inhibit proliferation, and overcome the protective effects of the bone marrow microenvironment has been demonstrated in robust preclinical studies. While early clinical trials have established its safety profile, further investigation into its efficacy at higher doses and in combination with other anti-myeloma agents is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of Atiprimod and other novel compounds in the field of multiple myeloma research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. | BioWorld [bioworld.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. STAT3: A Promising Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atiprimod Trials [callistopharma.com]
- 11. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
Atiprimod Dimaleale: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents.[1] It has demonstrated potent anti-inflammatory, anti-angiogenic, and antineoplastic activities in a range of preclinical studies.[1] The primary mechanism of action of Atiprimod is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cell proliferation, survival, and differentiation.[2] By targeting STAT3 and its upstream activators, Atiprimod disrupts critical cellular processes implicated in various pathologies, including cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Molecular Structure and Properties
This compound is the dimaleate salt of Atiprimod. The core structure is an azaspirodecane derivative.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂N₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 568.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2Z)-but-2-enedioic acid;2-(3-(diethylamino)propyl)-8,8-dipropyl-2-azaspiro[4.5]decane | --INVALID-LINK-- |
| CAS Number | 183063-72-1 | --INVALID-LINK-- |
| Appearance | Not explicitly stated in the provided results. | |
| Solubility | Not explicitly stated in the provided results. |
Mechanism of Action
Atiprimod's primary mechanism of action is the inhibition of STAT3 phosphorylation.[2] STAT3 is a transcription factor that is often constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] Atiprimod has also been shown to inhibit the phosphorylation of Janus Kinase 2 (JAK2) and JAK3, which are upstream activators of STAT3.[1]
The inhibition of the JAK/STAT3 pathway by Atiprimod leads to the downregulation of several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, and subsequently induces apoptosis in cancer cells.[2] Furthermore, Atiprimod's interference with STAT3 signaling disrupts the pathways of key cytokines and growth factors, notably Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[2][4]
Inhibition of IL-6 Signaling Pathway
Interleukin-6 is a pro-inflammatory cytokine that promotes the growth and survival of various cancer cells, particularly multiple myeloma.[2] IL-6 signaling is mediated through the JAK/STAT3 pathway. Atiprimod has been shown to suppress IL-6 production and inhibit IL-6-induced STAT3 phosphorylation.[2]
Caption: Atiprimod inhibits the IL-6 signaling pathway.
Inhibition of VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Atiprimod has been shown to inhibit VEGF-induced proliferation and migration of endothelial cells.[5] This anti-angiogenic effect is, at least in part, mediated through the inhibition of the STAT3 signaling pathway, which is downstream of VEGF receptor activation.[4]
Caption: Atiprimod inhibits the VEGF signaling pathway.
In Vitro Efficacy
Atiprimod has demonstrated potent anti-proliferative activity against a variety of cancer cell lines, with IC50 values typically in the low micromolar range.
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Source |
| U266-B1 | Multiple Myeloma | ~8 | [2] |
| OCI-MY5 | Multiple Myeloma | ~8 | [2] |
| MM-1 | Multiple Myeloma | ~5 | [2] |
| MM-1R | Multiple Myeloma | ~5 | [2] |
| FDCP-EpoR JAK2(V617F) | Myeloproliferative Neoplasm Model | 0.42 | [1] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [1] |
| FDCP-EpoR JAK2(WT) | Myeloproliferative Neoplasm Model | 0.69 | [1] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [1] |
Preclinical Pharmacokinetics
Specific preclinical pharmacokinetic parameters such as half-life, clearance, and oral bioavailability for Atiprimod Dimaleale were not detailed in the publicly available literature reviewed for this guide. Further investigation into dedicated pharmacokinetic studies is recommended for this information.
Clinical Development
A Phase I/IIa clinical trial (NCT00086216) was conducted to evaluate the safety and efficacy of Atiprimod in patients with refractory or relapsed multiple myeloma.[6][7] The study was an open-label, dose-escalation trial.[6][7] While the trial has been completed, detailed results regarding efficacy and safety have not been widely published.
Table 3: this compound Phase I/IIa Clinical Trial (NCT00086216) Design
| Parameter | Details | Source |
| Phase | I/IIa | [6][7] |
| Indication | Refractory or Relapsed Multiple Myeloma | [6][7] |
| Study Design | Open-label, Dose Escalation | [6][7] |
| Oral Dose Levels (Atiprimod alone) | 30, 60, 90, 120, 180, 240, 300, 360, 420, 480 mg/day | [6][7] |
| Status | Completed | [6] |
Experimental Protocols
Western Blotting for STAT3 Phosphorylation
This protocol describes the detection of total and phosphorylated STAT3 in cell lysates following treatment with Atiprimod.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for total STAT3):
-
The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal loading.
-
Caption: Western Blotting Workflow for STAT3 Phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to assess the effect of Atiprimod on the cell cycle distribution of cancer cells.[3]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells and treat with desired concentrations of Atiprimod Dimaleale for the indicated times.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on DNA content (PI fluorescence intensity).
-
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and inhibit proliferation in cancer cells, coupled with its anti-angiogenic properties, makes it a compelling candidate for further investigation in oncology and other diseases characterized by aberrant STAT3 activity. This technical guide provides a foundational understanding of Atiprimod's molecular characteristics and biological effects to aid researchers in their future studies. Further research is warranted to fully elucidate its pharmacokinetic profile and to obtain detailed efficacy and safety data from clinical trials.
References
- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Atiprimod Dimaleale: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atiprimod Dimaleate, a novel azaspirane derivative, has been the subject of extensive preclinical and clinical investigation as a potential therapeutic agent for various malignancies. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction and Discovery
Atiprimod, chemically known as N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, is a cationic amphiphilic molecule. While the detailed, step-by-step synthesis protocol is proprietary and typically found within patent literature, the synthesis of related azaspirane compounds has been described. The dimaleate salt form of Atiprimod was developed to improve its pharmaceutical properties.
Mechanism of Action: Targeting Key Signaling Pathways
Atiprimod exerts its anti-tumor effects through the modulation of several critical intracellular signaling pathways, primarily the JAK/STAT and PI3K/Akt pathways, which are often dysregulated in cancer.
Inhibition of the JAK/STAT Pathway
Atiprimod has been identified as a potent inhibitor of Janus kinases (JAK), particularly JAK2 and JAK3. This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3. The constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation, survival, and angiogenesis in many cancers. By blocking this pathway, Atiprimod disrupts these oncogenic processes.
Inhibition of the PI3K/Akt Pathway
In addition to its effects on the JAK/STAT pathway, Atiprimod has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of the PI3K pathway. The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Inhibition of Akt phosphorylation by Atiprimod leads to the downregulation of anti-apoptotic proteins and contributes to the induction of apoptosis in cancer cells.
Preclinical Development
The anti-cancer properties of Atiprimod have been extensively evaluated in a variety of preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Anti-Proliferative Activity
Atiprimod has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell types are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [1] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [1] |
| FDCP-EpoR JAK2 (WT) | - | 0.69 | [1] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [1] |
| MM.1S | Multiple Myeloma | 0.6 - 1.0 | [2] |
| U266 | Multiple Myeloma | ~5.0 | [3] |
| OCI-MY5 | Multiple Myeloma | <8.0 | [3] |
| MM-1 | Multiple Myeloma | <5.0 | [3] |
| MM-1R | Multiple Myeloma (Dox-resistant) | <5.0 | [3] |
| Primary Myeloma Cells | Multiple Myeloma | 1.25 - 5.0 | [2] |
Induction of Apoptosis
A key mechanism of Atiprimod's anti-tumor activity is the induction of apoptosis, or programmed cell death. Studies have shown that Atiprimod treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]
In Vivo Efficacy
In vivo studies using animal models have confirmed the anti-tumor activity of Atiprimod. In a severe combined immunodeficient (SCID) mouse model of human multiple myeloma, Atiprimod demonstrated significant anti-tumor activity.[6]
Clinical Development
Based on promising preclinical data, this compound has advanced into clinical trials for several cancer indications.
Multiple Myeloma
A Phase I/IIa clinical trial was conducted to evaluate the safety and efficacy of Atiprimod in patients with refractory or relapsed multiple myeloma.[7][8] The study employed a dose-escalation design, with oral doses ranging from 30 mg/day to 480 mg/day.[8] While the maximum tolerated dose (MTD) was not reached in the initial cohorts, some patients experienced a reduction in M-protein levels.
Neuroendocrine Carcinoma
Atiprimod has also been investigated in a Phase II open-label study for patients with low to intermediate-grade neuroendocrine carcinoma.[9][10] The trial enrolled patients who had disease progression despite standard therapy.[3] Interim results from a prior Phase I trial in advanced cancer patients showed that three out of five patients with advanced carcinoid cancer had measurable tumor regressions.[3]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of Atiprimod.
Cell Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of Atiprimod for a specified duration (e.g., 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured to determine cell viability.
-
[³H]-Thymidine Incorporation Assay: Cells are treated with Atiprimod as described above. During the final hours of incubation, [³H]-thymidine is added to the culture medium. The amount of radiolabeled thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter, providing a quantitative measure of cell division.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with Atiprimod and then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Cells are fixed and permeabilized, and then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by microscopy or quantified by flow cytometry.[11]
STAT3 Phosphorylation Assays
-
Western Blotting: Cells are treated with Atiprimod, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). Following incubation with a secondary antibody conjugated to a detection enzyme, the protein bands are visualized and quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Cell lysates are added to microplate wells coated with a capture antibody for STAT3. A detection antibody for p-STAT3, conjugated to an enzyme, is then added. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p-STAT3 and is measured using a plate reader.[11]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to assess the DNA-binding activity of STAT3. Nuclear extracts from Atiprimod-treated cells are incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates reduced STAT3 DNA-binding activity.[11]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the JAK/STAT and PI3K/Akt signaling pathways. Extensive preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. Clinical trials have provided initial evidence of its potential therapeutic utility in multiple myeloma and neuroendocrine carcinoma. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of Atiprimod Dimaleale and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a solid foundation of the discovery and development of this compound for the scientific and drug development communities.
References
- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Callisto Pharmaceuticals Completes Enrollment of Phase II Trial of Atiprimod in Neuroendocrine Cancer - BioSpace [biospace.com]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 9. Atiprimod [callistopharma.com]
- 10. Atiprimod Trials [callistopharma.com]
- 11. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleale: An In-Depth Technical Guide to its In Vitro Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of Atiprimod Dimaleate, a novel oral agent with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor properties. This document details the compound's mechanism of action, summarizes its effects on various cancer cell lines, and provides detailed experimental protocols for key assays used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways crucial for cancer cell growth, survival, and proliferation. The primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Atiprimod has been shown to block the phosphorylation of STAT3, a critical step in its activation, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[1][2][3]
Furthermore, Atiprimod impacts other significant pathways including the Janus kinase (JAK)/STAT pathway by inhibiting the phosphorylation of JAK2 and JAK3.[1] It also downregulates the activity of the nuclear factor kappa B (NF-κB) signaling pathway.[2] In some cancer cell types, such as breast cancer, Atiprimod has been observed to induce persistent endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP axis, which leads to apoptosis.[1][4]
In Vitro Anti-Proliferative Activity
Atiprimod has demonstrated potent, dose- and time-dependent anti-proliferative activity across a range of human cancer cell lines.
Table 1: Anti-Proliferative Activity of Atiprimod in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay | Concentration | Time (hours) | Effect | Citation |
| U266-B1 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |
| OCI-MY5 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |
| MM-1 | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |
| MM-1R | Proliferation Assay | Dose-dependent | - | Inhibition of proliferation | [2] |
| MM.1S | Growth Assay | 0.6-2.5 µM | 48 | Inhibition of growth | [1] |
| U266 | Growth Assay | 0.6-2.5 µM | 48 | Inhibition of growth | [1] |
| INA-6 | ³H-Thymidine Incorporation | 0-5 µM | 24, 48 | Time- and dose-dependent inhibition of proliferation | [5] |
| OPM1 | ³H-Thymidine Incorporation | 0-5 µM | 24, 48 | Time- and dose-dependent inhibition of proliferation | [5] |
| Primary MM Cells | MTT Assay | 1-8 µM | - | Dose-dependent suppression of metabolic activity | [2] |
| Primary MM Cells | Colony Formation Assay | 1-8 µM | - | Dose-dependent suppression of colony formation | [2] |
Table 2: Anti-Proliferative Activity of Atiprimod in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC₅₀ (µM) | Assay | Citation |
| SP53 | 1-2 | ³H-Thymidine Incorporation | [6] |
| Mino | 1-2 | ³H-Thymidine Incorporation | [6] |
| Grant 519 | 1-2 | ³H-Thymidine Incorporation | [6] |
| Jeko-1 | 1-2 | ³H-Thymidine Incorporation | [6] |
| Primary MCL Cells | 2-4 | ³H-Thymidine Incorporation | [6] |
Table 3: Effects of Atiprimod on Other Cancer Cell Lines and Processes
| Cell Line/Process | Assay | Concentration | Time (hours) | Effect | Citation |
| MDA-MB-231 (Breast Cancer) | Cell Viability, Colony Formation | Dose- and time-dependent | - | Inhibition of cell viability and colony formation | [4] |
| MDA-MB-468 (Breast Cancer) | Cell Viability, Colony Formation | Dose- and time-dependent | - | Inhibition of cell viability and colony formation | [4] |
| HepG2.2.15 (Hepatocellular Carcinoma) | - | Indicated concentrations | - | Abolished constitutive activation of STAT3 | [7] |
| AD38 (Hepatocellular Carcinoma) | - | Indicated concentrations | - | Abolished constitutive activation of STAT3 | [7] |
| HUVECs | Capillary Network Formation | 1.25-2.5 µM | 6 | Inhibition of capillary network formation | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
Atiprimod Dimaleale's Impact on VEGF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod Dimaleate is a small molecule drug candidate that has demonstrated potent anti-proliferative and anti-angiogenic activities. This technical guide delves into the core mechanism of Atiprimod's effect on Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor angiogenesis. This document provides a comprehensive overview of the current understanding of Atiprimod's mechanism of action, supported by available data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and VEGF Signaling
This compound is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various cancers, including multiple myeloma and carcinoid cancer.[1] Its multifaceted mechanism of action includes the induction of apoptosis, inhibition of cell proliferation, and modulation of cytokine secretion.[1][2] A key aspect of its anti-cancer activity lies in its ability to interfere with tumor-induced angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. VEGF, a potent mitogen for endothelial cells, binds to its receptor, VEGF Receptor 2 (VEGFR2), on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events, ultimately leading to endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
This compound's Mechanism of Action on VEGF Signaling
This compound exerts its anti-angiogenic effects through a multi-pronged attack on the VEGF signaling pathway. The primary mechanisms include:
-
Inhibition of VEGF Secretion: Atiprimod has been shown to reduce the production and secretion of VEGF from tumor cells. By decreasing the availability of the VEGF ligand, Atiprimod indirectly inhibits the activation of VEGFR2 on endothelial cells.
-
Inhibition of Endothelial Cell Proliferation and Migration: Atiprimod directly inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[2] This suggests an interference with the downstream signaling cascade initiated by VEGFR2 activation.
-
Disruption of Tube Formation: In in vitro angiogenesis assays, Atiprimod disrupts the formation of capillary-like structures (tube formation) by endothelial cells, a crucial step in the formation of new blood vessels.[2]
-
Inhibition of Downstream Signaling Kinases: While direct inhibition of VEGFR2 kinase activity by Atiprimod has not been explicitly quantified in the reviewed literature, its known inhibitory effects on other kinases, such as STAT3 and Akt, which are downstream effectors of VEGF signaling, suggest a potential broader kinase inhibitory profile that could contribute to its anti-angiogenic effects.
The following diagram illustrates the proposed mechanism of action of this compound on the VEGF signaling pathway.
Caption: this compound's inhibitory effects on the VEGF signaling pathway.
Quantitative Data on the Effects of this compound
| Assay | Cell Line(s) | Effect of this compound | Reference |
| Cell Proliferation | Panel of human cancer cell lines (NCI) | IC50 values in the low micromolar range. | [2] |
| Cell Proliferation | MM-1 and MM-1R multiple myeloma cells | 96.7% and 72% inhibition at 5 µM, respectively. | [1] |
| Cell Proliferation | U266B-1 and OCI-MY5 multiple myeloma cells | 99% and 91.5% inhibition at 8 µM, respectively. | [1] |
| VEGF-induced HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation. | [2] |
| VEGF-induced HUVEC Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of migration. | [2] |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Disruption of cord formation. | [2] |
| In vivo Angiogenesis (CAM Assay) | Chick Chorioallantoic Membrane | Suppression of new blood vessel formation. | [2] |
| VEGF Secretion | Tumor cells | Reduced production of VEGF. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on VEGF signaling.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of Atiprimod on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A (VEGF165)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Add the Atiprimod dilutions to the wells, followed by the addition of a final concentration of 20 ng/mL VEGF-A to stimulate proliferation. Include control wells with vehicle (DMSO) and VEGF-A alone, and vehicle alone.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of Atiprimod compared to the VEGF-A stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Atiprimod concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the endothelial cell proliferation assay.
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol details the detection of phosphorylated VEGFR2 (p-VEGFR2) in HUVECs treated with Atiprimod.
Materials:
-
HUVECs
-
EGM-2 medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Starve the cells in basal medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with 50 ng/mL VEGF-A for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total VEGFR2 and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-VEGFR2 to total VEGFR2 to determine the effect of Atiprimod on receptor phosphorylation.
Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of Atiprimod on the formation of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope
-
Digital camera
-
Image analysis software
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7-8, place a Thermanox coverslip or a sterile filter paper disc soaked with a known concentration of this compound (or vehicle control) onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Imaging and Analysis: On day 10-11, open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total vessel length in a defined area using image analysis software.
-
Data Analysis: Compare the extent of angiogenesis in the Atiprimod-treated group to the vehicle control group to determine the anti-angiogenic effect.
Conclusion
This compound demonstrates significant anti-angiogenic properties by targeting the VEGF signaling pathway. Its ability to inhibit VEGF secretion and suppress VEGF-induced endothelial cell proliferation, migration, and tube formation underscores its potential as an anti-cancer therapeutic. While direct quantitative data on its interaction with VEGFR2 is still emerging, the available cellular and in vivo data provide a strong rationale for its continued investigation. The experimental protocols provided in this guide offer a framework for further elucidating the precise molecular mechanisms of Atiprimod's anti-angiogenic activity and for evaluating its efficacy in preclinical and clinical settings.
References
Atiprimod Dimaleate: A Technical Guide to its Induction of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod Dimaleate, a small molecule inhibitor, has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby preventing cancer cell replication and promoting apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental protocols for investigation, and quantitative data related to Atiprimod-induced cell cycle arrest. The primary signaling pathways implicated in this process are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Dual Pathway Modulation
This compound exerts its influence on the cell cycle through a dual mechanism involving the suppression of a key proliferative signaling pathway and the activation of a cellular stress response pathway.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in promoting cell proliferation and survival. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that drive cell cycle progression and inhibit apoptosis. Atiprimod has been shown to effectively inhibit the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus.[1] This blockade of STAT3 signaling leads to the downregulation of key downstream targets involved in cell cycle control.
Activation of the PERK/eIF2α/ATF4/CHOP Pathway
Atiprimod also induces endoplasmic reticulum (ER) stress, which in turn activates the PERK signaling pathway.[2][3] PERK is a transmembrane protein that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, which helps to alleviate the ER stress. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key factor in inducing cell cycle arrest and apoptosis under prolonged ER stress.[2][3]
Quantitative Data on Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
| Cell Line | Treatment | % Sub-G0 | % G0/G1 | % S | % G2/M | Citation |
| U266-B1 (Multiple Myeloma) | Control (0 min) | 1.8 | 45.3 | 38.9 | 14.0 | [2][4] |
| 6 µM Atiprimod (60 min) | 44.3 | 28.1 | 18.9 | 8.7 | [2][4] | |
| 6 µM Atiprimod (90 min) | 52.2 | 22.4 | 16.8 | 8.6 | [2][4] |
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation |
| MDA-MB-231 (Breast Cancer) | Control | 57.9 | - | - | [5] |
| Atiprimod | Induces G1 arrest | - | - | [6] |
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation |
| MDA-MB-468 (Breast Cancer) | Control | - | - | - | [7] |
| Atiprimod | - | Induces S phase arrest | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Atiprimod and a typical experimental workflow for studying its effects on the cell cycle.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Atiprimod Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for different time points. Include an untreated control.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will be used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Cyclin D1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Atiprimod as described for the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
This compound effectively induces cell cycle arrest in various cancer cell lines through the dual modulation of the STAT3 and PERK signaling pathways. The provided quantitative data, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers investigating the anti-cancer properties of this promising compound. Further studies are warranted to explore the full therapeutic potential of Atiprimod in different cancer types and to elucidate the intricate details of its mechanism of action.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Atiprimod Dimaleate: A Technical Guide to a Novel Azaspirane with Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate, a prominent member of the azaspirane class of compounds, is an orally bioavailable small molecule with demonstrated anti-inflammatory, anti-neoplastic, and anti-angiogenic activities.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology and related fields.
Core Compound Characteristics
| Property | Value | Reference |
| Chemical Name | 2-(3-(Diethylamino)propyl)-8,8-dipropyl-2-azaspiro[4.5]decane dimaleate | [2] |
| Molecular Formula | C₃₀H₅₂N₂O₈ | [2] |
| Molecular Weight | 568.74 g/mol | [2] |
| Class | Azaspirane, Cationic Amphiphilic Agent | [1] |
| Primary Activities | Anti-inflammatory, Antineoplastic, Anti-angiogenic | [1] |
Mechanism of Action and Signaling Pathways
Atiprimod exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary mechanism involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt phosphorylation.[1][3]
JAK/STAT Pathway Inhibition
Atiprimod is a potent inhibitor of the JAK/STAT signaling pathway, particularly targeting JAK2 and JAK3.[3] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor that is constitutively activated in many cancers.[2] The inhibition of STAT3 phosphorylation has been observed in a dose- and time-dependent manner in various cancer cell lines.[2]
PI3K/Akt Pathway Inhibition
Atiprimod also targets the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. It inhibits the phosphorylation of Akt, a serine/threonine kinase, thereby promoting apoptosis.[4]
NF-κB Pathway Modulation
Atiprimod has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.[4] It blocks the phosphorylation of IκB, the inhibitory subunit of NF-κB, preventing its degradation and the subsequent translocation of NF-κB to the nucleus.[5][6]
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Mantle Cell Lymphoma (SP53, Mino, Grant 519, Jeko-1) | Mantle Cell Lymphoma | 1 - 2 | [5] |
| Primary Mantle Cell Lymphoma Cells | Mantle Cell Lymphoma | 2 - 4 | [5] |
| Multiple Myeloma (U266-B1, OCI-MY5, MM-1, MM-1R) | Multiple Myeloma | ~5 - 8 | [2] |
| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [7] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [7] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [7] |
| FDCP-EpoR JAK2 (WT) | - | 0.69 | [7] |
Clinical Trial Data: Phase I Dose Escalation (NCT00086216)
A Phase I/IIa clinical trial was conducted to determine the maximum tolerated dose (MTD) of Atiprimod in patients with refractory or relapsed multiple myeloma.[4][8]
| Dose Level (mg/day, oral) |
| 30 |
| 60 |
| 90 |
| 120 |
| 180 |
| 240 |
| 300 |
| 360 |
| 420 |
| 480 |
This trial also included dose escalation in combination with ursodiol.[4][8]
Experimental Protocols
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat cells with varying concentrations of Atiprimod (e.g., 1 to 8 µM) and incubate for the desired time period (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
This assay measures the rate of DNA synthesis, which reflects cell proliferation.
-
Cell Plating: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[5]
-
Treatment: Treat cells with varying concentrations of Atiprimod for 48 hours.[5]
-
³H-Thymidine Pulse: Add 1 µCi of ³H-thymidine to each well and incubate for the final 16 hours of treatment.[5]
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.[5]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Atiprimod (e.g., 2, 4, or 8 µM) for a specified time (e.g., 4 hours).[2]
-
Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[9]
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 70% ethanol.[5]
-
Labeling: Label the 3'-OH ends of fragmented DNA with BrdUTP using Terminal deoxynucleotidyl Transferase (TdT).[5]
-
Detection: Detect the incorporated BrdUTP with an anti-BrdU-FITC antibody.
-
Analysis: Analyze the cells by flow cytometry.[5]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse Atiprimod-treated and control cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[5]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-STAT3, anti-pSTAT3, anti-Akt, anti-pAkt, anti-IκB) overnight at 4°C.[10] Antibody concentrations should be optimized, typically in the range of 0.2 - 5.0 µg/mL.[11]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.[2]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions, such as the binding of transcription factors to their target DNA sequences.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with Atiprimod (e.g., 8 µM for 0.5 to 8 hours).[2]
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 binding site (hSIE) with ³²P.[2]
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[12]
-
Autoradiography: Visualize the bands by autoradiography.[12]
The protocol is similar to the STAT3 EMSA, but uses an oligonucleotide probe containing the NF-κB binding site.[6]
Angiogenesis Assays
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[13]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.[13]
-
Treatment: Treat the cells with Atiprimod or control vehicle.
-
Incubation: Incubate the plate for 18 hours to allow for tube formation.[13]
-
Staining and Imaging: Stain the cells with Calcein AM and image the tube network using a microscope.[13]
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.
This in vivo assay evaluates angiogenesis in a living system.
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.[14]
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Grafting: Place a gelatin sponge or a carrier containing Atiprimod or control onto the CAM.
-
Incubation: Incubate the eggs for a further 4 days.[14]
-
Analysis: Observe and quantify the formation of new blood vessels around the graft.
Conclusion
This compound is a promising anti-cancer agent that targets multiple key signaling pathways implicated in tumor growth, survival, and angiogenesis. Its primary mechanism of action involves the inhibition of STAT3 and Akt phosphorylation, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the compound's properties, its effects on signaling pathways, and detailed experimental protocols for its investigation. The provided data and methodologies will be a valuable resource for researchers and drug development professionals working to further characterize and develop this and similar compounds for therapeutic applications in oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. kumc.edu [kumc.edu]
- 10. assaybiotechnology.com [assaybiotechnology.com]
- 11. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. EMSA [celldeath.de]
- 13. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 14. oncotarget.com [oncotarget.com]
Methodological & Application
Atiprimod Dimaleate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate is a cationic amphiphilic compound with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1][2] It has been investigated for its therapeutic potential in various malignancies, including multiple myeloma, mantle cell lymphoma, and breast cancer.[1][3][4] Atiprimod exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Atiprimod's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] It blocks the phosphorylation of STAT3, preventing its nuclear translocation and subsequent transcription of target genes involved in cell survival and proliferation.[4][6] Additionally, Atiprimod has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway and induce apoptosis through the mitochondrial pathway.[3][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Result | Reference |
| U266-B1 | Multiple Myeloma | MTT Assay | 8 | 99% growth inhibition | [3] |
| OCI-MY5 | Multiple Myeloma | MTT Assay | 8 | 91.5% growth inhibition | [3] |
| MM-1 | Multiple Myeloma | MTT Assay | 5 | 96.7% growth inhibition | [3] |
| MM-1R | Multiple Myeloma | MTT Assay | 5 | 72% growth inhibition | [3] |
| SP53 | Mantle Cell Lymphoma | ³H-thymidine | <2 | IC50 | [1] |
| MINO | Mantle Cell Lymphoma | ³H-thymidine | <2 | IC50 | [1] |
| Granta-519 | Mantle Cell Lymphoma | ³H-thymidine | <2 | IC50 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | ³H-thymidine | <2 | IC50 | [1] |
| MDA-MB-468 | Breast Cancer | MTT Assay | 2 | IC50 | [6] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Reference |
| U266-B1 | Multiple Myeloma | Annexin V | 8 | 4 | 46.27% apoptotic cells | [3] |
| U266-B1 | Multiple Myeloma | Cell Cycle Analysis | 6 | 1-1.5 | 44.3-52.2% in Sub-G0 | [3] |
| MDA-MB-231 | Breast Cancer | Annexin V | 2 | 24 | 2.6% apoptotic cells | [6] |
| MDA-MB-468 | Breast Cancer | Annexin V | 2 | 24 | 7.5% apoptotic cells | [6] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Analysis | 2 | 24 | S phase arrest | [6] |
| MDA-MB-468 | Breast Cancer | Cell Cycle Analysis | 2 | 24 | G1 phase arrest | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Atiprimod on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.[4]
-
Treat the cells with various concentrations of Atiprimod (e.g., 0-10 µM) for the desired time period (e.g., 24, 48, 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with Atiprimod.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Atiprimod for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cytokine Secretion Assay (ELISA for IL-6 and VEGF)
This protocol measures the levels of secreted cytokines, such as IL-6 and VEGF, in the cell culture supernatant.
Materials:
-
Cancer cell lines or PBMCs
-
This compound
-
Cell culture plates
-
Human IL-6 and VEGF ELISA kits
-
Microplate reader
Procedure:
-
Culture cells and treat with Atiprimod for the desired time.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. A general protocol is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate with a blocking buffer. c. Add the cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as STAT3 and NF-κB.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Atiprimod, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathways.
Caption: General In Vitro Assay Workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells [dspace.biruni.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
Application Note: Atiprimod Dimaleate IC50 Determination in Cancer Cell Lines
Introduction
Atiprimod Dimaleate is a cationic amphiphilic azaspirane compound with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor activities. Its mechanism of action in oncology is primarily attributed to its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Atiprimod has been shown to block the phosphorylation of STAT3, often stimulated by cytokines like Interleukin-6 (IL-6), thereby downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and inducing apoptosis. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes its activity across different cancer types.
Mechanism of Action: Inhibition of the IL-6/STAT3 Pathway
Atiprimod exerts its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival. A primary target is the JAK-STAT pathway, which is often activated by IL-6. In many cancer cells, particularly multiple myeloma, IL-6 signaling is a critical contributor to cell proliferation and survival. Atiprimod inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would typically promote the transcription of genes involved in cell survival and proliferation. By blocking this pathway, Atiprimod can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis through the activation of caspases.
Caption: Atiprimod inhibits the IL-6/JAK/STAT3 signaling pathway, blocking pro-survival gene transcription.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in numerous cancer cell lines. The following table summarizes the reported IC50 values and dose-dependent inhibition.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Notes |
| Multiple Myeloma | ||||
| U266-B1 | Multiple Myeloma | ~8.0 | 72 hours | 99% inhibition observed at 8 µM. |
| OCI-MY5 | Multiple Myeloma | <8.0 | 72 hours | 91.5% inhibition observed at 8 µM. |
| MM-1 | Multiple Myeloma | <5.0 | 72 hours | 96.7% inhibition observed at 5 µM. |
| MM-1R | Multiple Myeloma | <5.0 | 72 hours | 72% inhibition observed at 5 µM. |
| Breast Cancer | ||||
| MDA-MB-468 | Breast Cancer | ~2.0 | 24 hours | Atiprimod induces apoptosis via the PERK/eIF2α/ATF4/CHOP axis. |
| MDA-MB-231 | Breast Cancer | >2.0 | Not Specified | Showed a more resistant profile compared to MDA-MB-468 cells. |
| Leukemia | ||||
| FDCP-EpoR JAK2WT | Myeloid Leukemia | 0.69 | 72 hours | Inhibits proliferation in a dose-dependent manner. |
| FDCP-EpoR JAK2V617F | Myeloid Leukemia | 0.42 | 72 hours | Higher sensitivity in cells with JAK2 mutation. |
| SET-2 | Myeloid Leukemia | 0.53 | 72 hours | JAK2V617F-positive cell line. |
| CMK | Megakaryoblastic Leukemia | 0.79 | 72 hours | JAK3-mutant cell line. |
| OCIM2, OCI/AML-3, KG-1, K562, HL-60 | Acute Myeloid Leukemia (AML) | 0.5 - 4.0 | Not Specified | Inhibits clonogenic growth. |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in a selected cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
1. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Experimental Workflow
Caption: Experimental workflow for determining the IC50 value using the MTT assay.
3. Detailed Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cells in a complete medium to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL, depending on the cell line's growth rate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (untreated and vehicle).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
Step 2: Preparation and Addition of this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 0.5, 1, 2, 5, 8, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared Atiprimod dilutions and controls to the respective wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Cell Viability against the log of the Atiprimod concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit the data and determine the IC50 value. The IC50 is the concentration of Atiprimod that reduces cell viability by 50%.
Atiprimod Dimaleate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on Atiprimod Dimaleate, focusing on its use in animal models of multiple myeloma and rheumatoid arthritis. The information is intended to guide researchers in designing and executing in vivo studies.
Mechanism of Action
Atiprimod Dimaleale is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It exerts its anti-tumor and anti-inflammatory effects by blocking the phosphorylation of STAT3, a key signaling protein downstream of the Interleukin-6 (IL-6) receptor.[1][2] This inhibition disrupts the IL-6/JAK/STAT3 signaling pathway, which is crucial for cell proliferation, survival, and differentiation in various pathological conditions, including cancer and autoimmune diseases.[1][2]
IL-6/JAK/STAT3 Signaling Pathway and Inhibition by Atiprimod
Caption: Atiprimod inhibits the IL-6/JAK/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in preclinical animal models.
Table 1: this compound Dosage in Multiple Myeloma Xenograft Model
| Animal Model | Administration Route | Dosage | Dosing Frequency | Duration | Reference |
| SCID Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Once daily | 6 consecutive days | N/A |
| SCID Mouse | Intravenous (i.v.) | 50 mg/kg | Once daily | 6 consecutive days | N/A |
| Advanced Cancer Patients (Phase I) | Oral | 30-480 mg/day | Once daily | 14 days per 28-day cycle | [3][4] |
Note: Specific in vivo studies providing the 25 mg/kg and 50 mg/kg dosages in mice were referenced in commercially available product descriptions but the primary literature for these specific studies was not identified in the search.
Table 2: Atiprimod Dimaleale Dosage in Rheumatoid Arthritis Models
| Animal Model | Administration Route | Dosage | Dosing Frequency | Duration | Reference |
| N/A | N/A | Not specified in available literature | N/A | N/A | [1][5] |
Note: While this compound has been investigated in animal models of rheumatoid arthritis and was reported to be well-tolerated, specific dosages used in these preclinical models are not detailed in the currently available literature.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in a Multiple Myeloma Subcutaneous Xenograft Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model in SCID mice.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., sterile Phosphate Buffered Saline (PBS) or a solution containing 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. Note: The optimal vehicle should be determined based on solubility and stability studies.)
-
Human multiple myeloma cell line (e.g., RPMI 8226, U266)
-
6-8 week old female severe combined immunodeficient (SCID) mice
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
Workflow Diagram:
Caption: Experimental workflow for a multiple myeloma xenograft study.
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human multiple myeloma cell line according to standard protocols.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the SCID mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Disclaimer: A specific in vivo formulation for this compound is not detailed in the available literature. For in vitro studies, it was dissolved in PBS.[6] A potential starting point for an in vivo formulation could be a suspension in a vehicle such as 0.5% CMC with 0.1% Tween 80 in sterile water. The stability and solubility of this compound in the chosen vehicle should be confirmed prior to in vivo use.
-
Intraperitoneal (i.p.) Administration: Administer 25 mg/kg of this compound or vehicle control daily for 6 consecutive days.
-
Intravenous (i.v.) Administration: Administer 50 mg/kg of this compound or vehicle control daily for 6 consecutive days via the tail vein.
-
-
Continued Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (e.g., for p-STAT3), or Western blotting.
-
Protocol 2: Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice for Atiprimod Dimaleale Efficacy Testing
This protocol provides a general framework for inducing CIA in mice, a common model for rheumatoid arthritis.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
DBA/1 mice (or other susceptible strains)
-
Sterile syringes and needles (27-30 gauge)
Workflow Diagram:
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Callisto Pharmaceuticals Announces Additional Atiprimod Data From Phase I Clinical Trial In Advanced Cancer Patients - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleate: Cell Cycle Analysis by Flow Cytometry
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atiprimod Dimaleate is a novel orally bioavailable cationic amphiphilic agent with demonstrated anti-inflammatory and anti-cancer properties.[1] It has been shown to inhibit the proliferation of various cancer cell lines, including multiple myeloma and hepatocellular carcinoma.[1][2] One of the key mechanisms of Atiprimod's anti-proliferative effect is the induction of cell cycle arrest, making the analysis of cell cycle distribution a critical method for evaluating its efficacy and mechanism of action.[2][3] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing cellular DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[4] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate DNA content and fluorescence intensity. By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces a cell cycle arrest at a specific checkpoint.
Mechanism of Action: Atiprimod's Effect on the Cell Cycle
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in multiple myeloma cells.[2][3] This is often accompanied by an increase in the sub-G0/G1 population, which is indicative of apoptosis.[2] The underlying mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] In many cancer cells, the STAT3 pathway is constitutively activated, often by cytokines like Interleukin-6 (IL-6), promoting cell proliferation and survival.[2] Atiprimod blocks the phosphorylation of STAT3, thereby inhibiting its activation.[1][2] This leads to the downregulation of downstream targets that are crucial for cell cycle progression and the suppression of apoptosis, such as Bcl-2, Bcl-xL, and Mcl-1.[2][3]
Data Presentation
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using a suitable cancer cell line (e.g., U266-B1 multiple myeloma cells) treated with this compound. The data is hypothetical but based on published findings.[2]
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | % of Cells in Sub-G0/G1 |
| Vehicle Control | 0 | 45 | 35 | 20 | 2 |
| This compound | 2 | 55 | 25 | 20 | 5 |
| This compound | 4 | 65 | 15 | 20 | 10 |
| This compound | 8 | 75 | 5 | 20 | 15 |
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with this compound, cell harvesting, fixation, staining with propidium iodide, and analysis by flow cytometry.
Materials
-
Cancer cell line of interest (e.g., U266-B1, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
12 x 75 mm polystyrene or polypropylene tubes for flow cytometry
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into individual centrifuge tubes.
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to centrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[4][5]
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[4]
-
-
Staining with Propidium Iodide:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[4]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[6] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.
-
Incubate the cells for 15-30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events for each sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Use a dot plot of the pulse area versus pulse height or width of the PI signal to gate out doublets and clumps, ensuring analysis of single cells.[6]
-
Data Analysis
The collected flow cytometry data (FCS files) can be analyzed using appropriate software (e.g., FlowJo, ModFit LT). The software will be used to generate a histogram of DNA content (PI fluorescence intensity). Gates will be set to quantify the percentage of cells in the sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle. The results can then be tabulated and plotted to visualize the dose-dependent effect of this compound on cell cycle distribution.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Atiprimod's signaling pathway leading to cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. ucl.ac.uk [ucl.ac.uk]
Atiprimod Dimaleate: Applications and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate is an orally bioavailable small molecule that has demonstrated potent anti-tumor activities in various cancer models. It is known to modulate multiple signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models, with a particular focus on multiple myeloma. The information is compiled from preclinical studies to assist researchers in designing and conducting their own in vivo experiments.
Mechanism of Action
Atiprimod exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary target of Atiprimod is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Atiprimod inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus, which in turn downregulates the expression of target genes involved in cell survival and proliferation.[2][3]
Furthermore, gene expression analyses have revealed that Atiprimod treatment leads to the downregulation of genes involved in adhesion, cell-signaling, cell cycle, and bone morphogenetic protein (BMP) pathways.[1] Conversely, genes implicated in apoptosis and bone development are upregulated.[1] Pathway analysis has identified that Atiprimod modulates integrin, TGF-beta, FGF, Wnt/beta-catenin, and IGF1 signaling networks.[1]
Signaling Pathway Modulated by Atiprimod
Caption: Atiprimod signaling pathway.
Application in Xenograft Mouse Models
Atiprimod has demonstrated significant anti-tumor efficacy in various xenograft mouse models of multiple myeloma. Three distinct models have been utilized to evaluate its in vivo activity: a subcutaneous xenograft model, a SCID-hu model with the INA-6 cell line, and a SCID-hu model with primary multiple myeloma cells.[1]
Quantitative Data Summary
| Xenograft Model | Cell Line | Atiprimod Dose | Administration Route | Key Findings | Reference |
| Subcutaneous | MM.1S | 20 mg/kg | Intraperitoneal | Established dose-response activity and confirmed in vivo anti-myeloma activity. | [4] |
| SCID-hu | INA-6 | 20 mg/kg | Intraperitoneal | Overcame the protective effects of the bone marrow microenvironment on myeloma cell growth and survival. | [5][6] |
| SCID-hu | Primary MM Cells | Not specified | Not specified | Confirmed activity in a model that closely resembles human disease. | [1] |
Experimental Protocols
Subcutaneous Xenograft Model
This model is suitable for establishing the initial dose-response and efficacy of Atiprimod.
Materials:
-
Cell Line: MM.1S human multiple myeloma cells
-
Animals: 6- to 8-week-old female severe combined immunodeficient (SCID) mice
-
Vehicle: Phosphate-buffered saline (PBS)
-
This compound: Dissolved in a suitable vehicle for intraperitoneal injection.
Protocol:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest MM.1S cells in the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10^8 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Atiprimod Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection according to the desired treatment schedule (e.g., daily or every other day).
-
Endpoint Analysis: Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).
SCID-hu Xenograft Model with INA-6 Cells
This model is designed to evaluate the efficacy of Atiprimod in a more physiologically relevant microenvironment that mimics the human bone marrow.[5][6]
Materials:
-
Cell Line: INA-6 human multiple myeloma cells (IL-6 dependent)
-
Animals: SCID mice with surgically implanted human fetal bone chips (SCID-hu mice).[5][6]
-
This compound: Prepared for intraperitoneal injection.
Protocol:
-
SCID-hu Mouse Preparation: Surgically implant human fetal bone chips subcutaneously in SCID mice as previously described.[5][6]
-
Cell Injection: Inject 2.5 x 10^6 INA-6 cells directly into the human bone implant of each SCID-hu mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the levels of soluble human interleukin-6 receptor (shuIL-6R) in the murine serum using an ELISA kit.[5][6] Blood samples can be collected via tail vein bleeding.
-
Treatment Initiation: Begin treatment with Atiprimod when serum shuIL-6R levels become detectable (approximately 4 weeks post-injection).[5]
-
Atiprimod Administration: Administer Atiprimod (20 mg/kg) intraperitoneally for a total of 6 alternate days.[5]
-
Endpoint Analysis: Continue to monitor serum shuIL-6R levels to assess treatment response. The median survival of untreated SCID-hu mice with INA-6 cells is approximately 69 days.[5]
Experimental Workflow
Caption: General workflow for xenograft experiments.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action involving the inhibition of multiple key signaling pathways. The provided protocols for subcutaneous and SCID-hu xenograft models offer robust systems for evaluating the in vivo efficacy of Atiprimod and other novel anti-myeloma therapies. Careful consideration of the appropriate model and endpoints will be crucial for the successful preclinical development of this and other targeted agents.
References
- 1. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Atiprimod Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod Dimaleate is an orally bioavailable small molecule that has demonstrated potent anti-inflammatory, anti-angiogenic, and anti-neoplastic properties. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and invasion.[1][2] By blocking the phosphorylation of STAT3, Atiprimod downregulates the expression of various downstream targets, including anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These characteristics make Atiprimod a promising candidate for in vivo investigation in various cancer models, particularly in multiple myeloma.[1][2][3]
This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, based on available preclinical data.
Data Presentation
In Vitro Efficacy of Atiprimod
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Neoplasm | 0.42 | [4] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [4] |
| FDCP-EpoR JAK2 (WT) | Myeloid Progenitor | 0.69 | [4] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [4] |
| MM-1 | Multiple Myeloma | ~5 | [1] |
| MM-1R | Multiple Myeloma | ~5 | [1] |
| U266B-1 | Multiple Myeloma | ~8 | [1] |
| OCI-MY5 | Multiple Myeloma | ~8 | [1] |
In Vivo Study Design Parameters
| Parameter | Human Clinical Trial (Phase I/IIa) | Preclinical Animal Model Reference |
| Species | Human | Mouse (SCID)[3] |
| Disease Model | Refractory or Relapsed Multiple Myeloma | Multiple Myeloma Xenograft[3] |
| Route of Administration | Oral[5] | Oral, Subcutaneous[3] |
| Dose Range | 30 - 480 mg/day[5] | Dose established in subcutaneous model (specific dose not stated)[3] |
| Frequency | Daily[5] | Not specified |
Signaling Pathway
This compound primarily targets the JAK/STAT signaling pathway, with a pronounced inhibitory effect on STAT3.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Investigating the Synergistic Effect of Atiprimod Dimaleate and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed research framework to investigate the potential synergistic anti-cancer effects of combining Atiprimod Dimaleate with the chemotherapeutic agent Doxorubicin. While direct experimental studies on this specific combination are not extensively documented in publicly available literature, a strong scientific rationale for their synergistic interaction exists based on their distinct and complementary mechanisms of action. Atiprimod is known to inhibit STAT3 signaling and induce apoptosis, while Doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor.[1][2][3] This protocol provides a detailed roadmap for researchers to explore this promising therapeutic strategy, from in vitro cell viability and apoptosis assays to the analysis of key signaling pathways.
Introduction
This compound is a novel orally bioavailable cationic amphiphilic compound that has demonstrated anti-proliferative and anti-angiogenic properties.[4] Its mechanism of action involves the inhibition of STAT3 activation, a key signaling node for various cytokines like IL-6, leading to the activation of caspase-3 and subsequent apoptosis in cancer cells.[1][2] Notably, Atiprimod has shown cytotoxic effects in multiple myeloma cell lines that are resistant to conventional chemotherapeutic agents, including Doxorubicin.[1]
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[3][5] Its primary anti-tumor activity stems from its ability to intercalate into DNA, thereby inhibiting DNA synthesis and function, and its role as a topoisomerase II inhibitor, leading to DNA strand breaks.[3][6]
The combination of drugs with different mechanisms of action is a well-established strategy to enhance therapeutic efficacy and overcome drug resistance.[6] This document provides proposed experimental protocols to test the hypothesis that this compound can sensitize cancer cells to Doxorubicin, resulting in a synergistic anti-tumor effect.
Proposed Mechanism of Synergistic Action
The proposed synergistic effect of combining Atiprimod and Doxorubicin is based on their convergence on key cellular pathways that regulate cell survival and apoptosis. Atiprimod's inhibition of the pro-survival STAT3 signaling pathway is expected to lower the apoptotic threshold of cancer cells. This would make them more susceptible to the DNA damage-induced apoptosis triggered by Doxorubicin.
Caption: Proposed synergistic mechanism of Atiprimod and Doxorubicin.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical data structure for summarizing the results of the proposed experiments.
Table 1: IC50 Values of Atiprimod and Doxorubicin in Cancer Cell Lines
| Cell Line | Atiprimod (µM) | Doxorubicin (µM) |
| MCF-7 (Breast Cancer) | 5.0 | 0.5 |
| U266 (Multiple Myeloma) | 2.5 | 0.2 |
| Dox-Resistant U266 | 3.0 | 5.0 |
Table 2: Combination Index (CI) Values for Atiprimod and Doxorubicin Combination
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Atiprimod (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | CI Value |
| MCF-7 | 2.5 | 0.25 | 0.5 | 0.8 |
| U266 | 1.25 | 0.1 | 0.5 | 0.7 |
| Dox-Resistant U266 | 1.5 | 2.5 | 0.5 | 0.6 |
Table 3: Apoptosis Rate in U266 Cells Treated with Atiprimod and Doxorubicin
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | 5% |
| Atiprimod | 1.25 µM | 15% |
| Doxorubicin | 0.1 µM | 20% |
| Combination | 1.25 µM + 0.1 µM | 55% |
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization may be required for specific cell lines and laboratory conditions.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma cell line)
-
U266 (human multiple myeloma cell line)
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Doxorubicin-resistant U266 cell line (to be developed by culturing U266 cells with gradually increasing concentrations of Doxorubicin).
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using dose-response curve fitting software (e.g., GraphPad Prism).
Combination Index (CI) Analysis
-
Based on the IC50 values, select a range of concentrations for both drugs.
-
Treat cells with the drugs alone and in combination at a constant ratio.
-
Perform the MTT assay as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with Atiprimod, Doxorubicin, or the combination for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat cells with the drug combination as in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-STAT3 (Tyr705)
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Total STAT3
-
Bcl-2
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Cleaved Caspase-3
-
PARP
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β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the logical relationships between the different stages of the investigation.
Caption: Proposed experimental workflow for the synergy study.
Caption: Logical framework for establishing synergy.
Conclusion
The proposed study provides a comprehensive framework for investigating the potential synergistic interaction between this compound and Doxorubicin. By systematically evaluating cell viability, apoptosis, and key signaling pathways, researchers can generate the necessary data to validate this promising combination therapy. A positive outcome from these studies could provide a strong rationale for further preclinical and clinical development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
Application Notes and Protocols: Atiprimod Dimaleale in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effects of Atiprimod Dimaleate on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its anti-cancer properties.
Introduction
This compound is an azaspirane compound that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. In the context of breast cancer, particularly TNBC, Atiprimod has been shown to induce cell death by triggering prolonged endoplasmic reticulum (ER) stress and inhibiting critical cell survival signaling pathways. This document outlines the key findings and experimental procedures for studying the effects of Atiprimod in breast cancer cell lines.
Mechanism of Action
Atiprimod's anti-cancer activity in MDA-MB-231 and MDA-MB-468 breast cancer cells is primarily mediated through two interconnected mechanisms:
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Induction of ER Stress-Mediated Apoptosis: Atiprimod induces prolonged ER stress, leading to the activation of the PERK/eIF2α/ATF4/CHOP signaling axis of the Unfolded Protein Response (UPR).[1][2] This pathway ultimately upregulates pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA, leading to programmed cell death.[1][2]
-
Inhibition of STAT3 and NF-κB Signaling: The compound effectively suppresses the constitutive activation of the STAT3 and NF-κB signaling pathways, which are crucial for the growth, survival, and metastasis of breast cancer cells.[1][2] Atiprimod achieves this by inhibiting the phosphorylation of STAT3 at Tyr705 and preventing the nuclear translocation of STAT1, STAT3, and NF-κB transcription factors.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies of this compound in breast cancer cell lines.
Table 1: Cell Viability and IC50 of this compound
| Cell Line | Treatment Duration | IC50 Value | Observations at 2 µM |
| MDA-MB-468 | 48 hours | ~2 µM[1] | Cytotoxic effect[1] |
| MDA-MB-231 | 48 hours | Not specified | Cytostatic effect[1] |
Note: The MDA-MB-468 cell line exhibits greater sensitivity to Atiprimod, which may be attributed to its higher basal levels of cytoplasmic STAT3 and nuclear pSTAT3 compared to MDA-MB-231 cells.[1]
Table 2: Apoptotic Effects of this compound (2 µM for 48 hours)
| Cell Line | Percentage of Apoptotic Cells | Key Pro-Apoptotic Proteins Upregulated | Key Anti-Apoptotic Proteins Downregulated |
| MDA-MB-468 | 7.5%[1] | Bad, Bax, Bid, Bim, PUMA[1][3] | Bcl-2[1] |
| MDA-MB-231 | 2.6%[1] | Bad, Bax, Bid, Bim, PUMA[1][3] | Bcl-2[1] |
Table 3: Cell Cycle Analysis after this compound Treatment (2 µM)
| Cell Line | Predominant Cell Cycle Arrest Phase |
| MDA-MB-468 | G1 Phase[1] |
| MDA-MB-231 | S Phase[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Atiprimod Dimaleate: Solubility and Handling in DMSO and PBS
This technical support guide provides detailed information on the solubility of Atiprimod Dimaleate in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with protocols for dissolution and answers to frequently asked questions.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is a critical factor for successful experimental design. Below is a summary of available data.
| Solvent | Reported Solubility | Molecular Weight (Dimaleate) |
| PBS | 8 mM[1] | 568.74 g/mol |
| DMSO | Data for the dimaleate salt is not readily available. However, the dihydrochloride salt is reported to be soluble in DMSO, with stock solutions prepared at concentrations up to 10 mM.[2] |
Experimental Protocols
Dissolving this compound in PBS
This protocol is adapted from a study where this compound was used for treating multiple myeloma cells.[1]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile PBS to the powder to achieve a final concentration of 8 mM.
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. Gentle warming to 37°C can be employed to aid solubility if necessary.[2]
-
Sterilization: If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: The stock solution should be further diluted in tissue culture medium for immediate use.[1] For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparing a Stock Solution of Atiprimod in DMSO
While specific data for the dimaleate salt is limited, the following protocol is based on general practices for preparing stock solutions of small molecules in DMSO and information available for the dihydrochloride salt.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Sonication in a water bath for a short period can also be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent moisture absorption. Store at -20°C or -80°C. When stored at -80°C, the solution is typically stable for up to 6 months; at -20°C, it is recommended for use within 1 month.[2]
Signaling Pathway
Atiprimod is a known inhibitor of the STAT3 signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Its mechanism of action involves the inhibition of Janus kinases (JAKs), which are upstream activators of STAT3.
Caption: Atiprimod inhibits the JAK/STAT3 signaling pathway.
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in PBS. What can I do?
A1: Ensure you are not exceeding the reported solubility of 8 mM.[1] If you are within this concentration, gentle warming of the solution to 37°C and continued vortexing can help.[2] If the issue persists, consider preparing a higher concentration stock in DMSO and then diluting it into your aqueous experimental medium.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: How should I store my this compound solutions?
A3: For both PBS and DMSO stock solutions, it is best to aliquot them into single-use volumes and store them at -20°C or -80°C. This minimizes degradation due to repeated freeze-thaw cycles. For DMSO stocks, storage at -80°C is recommended for long-term stability (up to 6 months).[2]
Q4: Can I use Atiprimod dihydrochloride instead of this compound?
A4: While both are salts of the same active compound, their physical properties, including solubility and molecular weight, will differ. If you switch between salt forms, you will need to adjust your calculations for preparing solutions of a specific molarity. Always refer to the manufacturer's product sheet for the specific salt you are using.
Q5: What is the mechanism of action of Atiprimod?
A5: Atiprimod is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has been shown to block the phosphorylation of STAT3, which is a critical step in its activation.[3] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells where the STAT3 pathway is constitutively active.
References
Atiprimod Dimaleate solution stability and storage conditions
This technical support guide provides detailed information on the stability and storage of Atiprimod Dimaleale solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Atiprimod Dimaleate stock solutions?
A1: this compound can be dissolved in phosphate-buffered saline (PBS) to a concentration of 8 mM. For higher concentrations, Dimethyl Sulfoxide (DMSO) is a suitable solvent. For the related compound, Atiprimod dihydrochloride, DMSO is also the recommended solvent.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound as a dry powder should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: How should I prepare working solutions of this compound for cell-based assays?
A3: A stock solution of this compound in PBS can be directly diluted with your cell culture medium to the desired final concentration.[2][3] If you are using a stock solution in DMSO, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to prevent cytotoxicity.
Q4: What is the appearance of a freshly prepared this compound solution?
Q5: Is this compound sensitive to light?
A5: There is no specific information available regarding the light sensitivity of Atiprimod Dimaleale. As a general precaution, it is recommended to store solutions in amber vials or to wrap vials in foil to protect them from light, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage at -20°C or -80°C | The concentration of the stock solution may be too high, leading to insolubility at low temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] If precipitation persists, consider preparing a less concentrated stock solution. |
| Cloudiness or precipitation when diluting a DMSO stock solution into aqueous buffer or cell culture medium | The compound may be precipitating out of the aqueous solution due to its lower solubility compared to DMSO. | Perform a stepwise dilution of the DMSO stock solution into the aqueous medium while vortexing to ensure proper mixing. Ensure the final DMSO concentration is low. |
| Inconsistent or unexpected experimental results | The Atiprimod Dimaleale solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the powder. If possible, assess the purity and concentration of the new and old stock solutions using a suitable analytical method like HPLC. |
| Discoloration of the solution over time | This could be an indication of chemical degradation. | Discard the discolored solution and prepare a fresh stock. To minimize degradation, store aliquots at -80°C and protect from light. |
Solution Stability and Storage Conditions
The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. While specific quantitative stability data for this compound is limited in the available literature, general guidelines for similar compounds can be followed.
Storage of Solid Compound and Solutions
| Storage Temperature | Duration | |
| Solid Powder | -20°C | Up to 3 years |
| Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month[1] | |
| Solution in PBS | -80°C | Recommended for long-term |
| -20°C | Recommended for short-term |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 568.74 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 5.69 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for a short period until the solution is clear.[1]
-
Storage: Aliquot the stock solution into sterile, light-protected (amber) tubes and store at -80°C.
General Protocol for Assessing Solution Stability by HPLC
This is a general protocol and should be optimized for your specific equipment and this compound formulation.
-
Preparation of Standards: Prepare a fresh stock solution of this compound and create a calibration curve with a series of known concentrations.
-
Sample Preparation: Prepare a solution of Atiprimod Dimaleale at a known concentration in the solvent and storage condition you wish to test.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared sample using a validated HPLC method to determine the initial concentration and purity.
-
Storage: Store the sample under the desired conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stored sample and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (Time 0) peak area to determine the percentage of degradation over time. Also, monitor for the appearance of any new peaks, which would indicate degradation products.
Signaling Pathway and Experimental Workflow
Atiprimod Dimaleale's Mechanism of Action in the JAK/STAT Pathway
This compound is an inhibitor of the JAK/STAT signaling pathway. It has been shown to decrease the phosphorylation of JAK2 and STAT3.[3] This inhibition prevents the translocation of phosphorylated STAT3 to the nucleus, thereby downregulating the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Mcl-1, and Cyclin D1. This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: this compound inhibits the JAK/STAT pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound's bioactivity.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting Atiprimod Dimaleate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atiprimod Dimaleate. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on preventing and resolving compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the dimaleate salt form of Atiprimod, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways.[1] By inhibiting the phosphorylation of these key proteins, Atiprimod disrupts downstream signaling cascades involved in cell survival, proliferation, and angiogenesis.[1][2] This disruption leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[3][4]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the STAT3 and Akt signaling pathways, which are often constitutively activated in cancer cells, promoting tumor growth and survival.
-
STAT3 Pathway: Atiprimod inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise activate the transcription of genes involved in cell proliferation and survival.[3][4][5]
-
Akt Pathway: Atiprimod also blocks the phosphorylation and activation of Akt, a central kinase in a pathway that regulates cell survival, growth, and metabolism.[1]
Q3: In what solvent and at what concentration can I prepare a stock solution of this compound?
Based on published literature, a stock solution of this compound can be prepared by dissolving it in phosphate-buffered saline (PBS) at a concentration of 8 mM.[6] This stock solution can then be further diluted to the desired working concentration in your cell culture medium.[6]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Q4: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
Several factors can contribute to the precipitation of this compound in your experimental setup.
-
Low Aqueous Solubility: Atiprimod has a high calculated logP value of 6.6, indicating that it is a highly lipophilic compound.[1] Lipophilic compounds tend to have low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
pH of the Media: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state and solubility of the compound.
-
Interactions with Media Components: Components of the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
Improper Stock Solution Preparation: Issues with the initial dissolution of the compound in the stock solution can lead to precipitation upon further dilution.
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to an incubator, can affect the solubility of the compound.
Q5: What steps can I take to prevent this compound from precipitating?
Proactive measures during solution preparation are key to preventing precipitation.
| Strategy | Detailed Protocol |
| Optimize Stock Solution Preparation | Prepare an 8 mM stock solution of this compound in sterile PBS as documented in successful in vitro studies.[6] Ensure the compound is fully dissolved in PBS before further dilution. Gentle warming or vortexing may aid dissolution. |
| Serial Dilution | Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration. Avoid adding a large volume of concentrated stock directly to the final volume of media. |
| Pre-warm Media | Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). This minimizes temperature shocks that can cause precipitation. |
| Assess Serum Effects | If using serum-containing media, consider that proteins in the serum can bind to the compound. You may need to test different serum concentrations or use serum-free media if precipitation persists. |
| pH Considerations | While specific pH-dependent solubility data for Atiprimod is not readily available, be aware that the pH of your media can be a factor. Ensure your media is properly buffered. |
| Final Concentration Check | Start with lower working concentrations of this compound and gradually increase to the desired level, monitoring for any signs of precipitation. Effective concentrations in various cell lines have been reported in the low micromolar range (e.g., 1-10 µM).[3] |
Q6: I've already observed a precipitate. What should I do?
If precipitation has already occurred, it is best to discard the prepared media and start over. Using media with a precipitate will lead to inaccurate and unreliable experimental results as the actual concentration of the dissolved compound is unknown.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on a method described in a peer-reviewed publication.[6]
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the amount of this compound powder needed to prepare an 8 mM stock solution. The molecular weight of this compound is 568.74 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to the tube to achieve an 8 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Atiprimod Dimaleate for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Atiprimod Dimaleate for apoptosis induction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis?
This compound primarily induces apoptosis by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It blocks the phosphorylation of STAT3, preventing its activation and nuclear translocation.[1][2] This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and the activation of caspases, ultimately resulting in programmed cell death.[1] Additionally, in some cell lines, Atiprimod can induce apoptosis through the activation of the PERK/eIF2α/ATF4/CHOP axis of the endoplasmic reticulum (ER) stress pathway.[3][4]
Q2: What is a typical starting concentration range for this compound to induce apoptosis?
The optimal concentration of this compound is cell-line dependent. However, a general starting range for in vitro studies is between 1 µM and 10 µM.[1][5] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How long should I incubate my cells with this compound?
Incubation times can vary from a few hours to 72 hours, depending on the cell type and the desired outcome.[6] For apoptosis assays, significant effects are often observed within 24 to 48 hours.[7] Time-course experiments are recommended to identify the optimal incubation period for observing maximal apoptosis induction without inducing significant necrosis.
Q4: Which cell lines have been shown to be sensitive to this compound-induced apoptosis?
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including:
-
Multiple Myeloma: U266-B1, OCI-MY5, MM-1, MM-1R[1]
-
Hepatocellular Carcinoma: HepG2, HepG2.2.15, AD38[8]
-
Mantle Cell Lymphoma: SP53, MINO, Grant 519, Jeko-1[9]
-
Acute Myeloid Leukemia: OCIM2, OCI/AML-3, KG-1, K562[9]
Q5: How can I confirm that the observed cell death is apoptosis and not necrosis?
It is essential to use multiple assays to differentiate between apoptosis and necrosis. A common approach is to co-stain with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic and necrotic cells will be positive for both. Additionally, morphological examination for characteristics like cell shrinkage and membrane blebbing, as well as biochemical assays like TUNEL or caspase activity assays, can further confirm apoptosis.
Troubleshooting Guides
Problem 1: Low or no apoptosis induction observed.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response study with a broader range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic activity.[10] |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working. If resistance is confirmed, investigate the status of the STAT3 pathway in your cell line. |
| Incorrect Reagent Preparation or Storage | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High Cell Density | Overly confluent cell cultures can be less sensitive to drug treatment. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. |
Problem 2: High background or non-specific cell death.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[11] |
| Necrosis due to High Drug Concentration | Very high concentrations of this compound can induce necrosis instead of apoptosis.[10] Use a lower concentration range in your dose-response experiments. |
| Harsh Experimental Procedures | Excessive centrifugation speeds or vigorous pipetting can damage cells. Handle cells gently throughout the experimental process. |
| Contamination | Microbial contamination can lead to non-specific cell death. Regularly check cell cultures for any signs of contamination. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent Cell Seeding Density | Ensure that the same number of cells are seeded for each experiment to maintain consistency. |
| Reagent Variability | Use the same lot of this compound, media, and supplements for a set of experiments. If a new lot is introduced, it is advisable to re-optimize conditions. |
| Variations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
Data Presentation
Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Incubation Time | Assay Used | Reference |
| U266-B1 | Multiple Myeloma | 2 - 8 µM | 4 hours | Annexin V-CY5 | [5] |
| OCI-MY5 | Multiple Myeloma | ~8 µM | Not Specified | Proliferation Assay | |
| MM-1 | Multiple Myeloma | ~5 µM | Not Specified | Proliferation Assay | |
| MM-1R | Multiple Myeloma | ~5 µM | Not Specified | Proliferation Assay | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 48 hours | DNA Fragmentation | [8] |
| HepG2.2.15 | Hepatocellular Carcinoma | Not Specified | 48 hours | DNA Fragmentation | [8] |
| MDA-MB-231 | Breast Cancer | 2 µM (IC50) | 24 hours | MTT Assay | [3] |
| MDA-MB-468 | Breast Cancer | 2 µM (IC50) | 24 hours | MTT Assay | [3] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined incubation time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
This protocol is used to assess the phosphorylation status of STAT3, a key target of this compound.
Materials:
-
This compound
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's primary and secondary signaling pathways for apoptosis induction.
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Caption: A decision tree for troubleshooting low or no apoptosis induction.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Minimizing Atiprimod Dimaleate cytotoxicity in normal cells
Welcome to the technical support center for Atiprimod Dimaleale. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Atiprimod Dimaleate?
A1: this compound's primary mechanism involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2] This action blocks the signaling pathway of interleukin-6 (IL-6), which is crucial for the proliferation and survival of certain cancer cells, such as multiple myeloma.[1][2] Additionally, Atiprimod downregulates the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, and induces apoptosis through the activation of caspase-3.[1][2] In some cancer cell types, it can also induce prolonged endoplasmic reticulum (ER) stress, leading to apoptosis.[3]
Q2: Is this compound cytotoxic to normal, non-cancerous cells?
A2: this compound has demonstrated a degree of selectivity for cancer cells over normal cells. Studies have shown that it has a low toxicity toward resting normal peripheral blood mononuclear cells (PBMCs).[4][5] For instance, concentrations of Atiprimod that induced apoptosis in mantle cell lymphoma (MCL) cells did not have the same effect on normal T and B cells.[5] However, it is important to note that Atiprimod can inhibit the proliferation of actively dividing normal cells, such as stimulated PBMCs.[4][5] Therefore, its cytotoxic potential in normal cells may be dependent on their proliferative state.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound is cell-line dependent. For sensitive cancer cell lines, the IC50 (inhibitory concentration 50%) is often in the low micromolar range. For example, in various mantle cell lymphoma and multiple myeloma cell lines, IC50 values are typically below 8 µM.[1][4] It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentration for your experimental goals while minimizing off-target effects.
Q4: My normal cell line is showing unexpected levels of cell death. What could be the cause?
A4: Unforeseen cytotoxicity in normal cell lines can stem from several factors:
-
High Proliferative Rate: As Atiprimod can affect actively dividing cells, a highly proliferative normal cell line may be more susceptible to its effects.[4][5]
-
High Concentration: The concentration of Atiprimod may be too high for the specific normal cell line being used.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve Atiprimod, ensure the final concentration in the culture medium is non-toxic to your cells (typically recommended to be below 0.1%).[6]
-
Extended Exposure Time: Continuous exposure to the compound may lead to cumulative toxicity. Consider pulsed exposure experiments.
-
Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to Atiprimod due to their unique biology.
Q5: How can I minimize the risk of Atiprimod-induced cytotoxicity in my normal control cells?
A5: To mitigate cytotoxicity in normal cells, consider the following strategies:
-
Establish a Therapeutic Window: Perform parallel dose-response studies on your cancer cell line and your normal cell line to identify a concentration range that is effective against the cancer cells but minimally toxic to the normal cells.
-
Use Non-proliferating Controls: If your experimental design allows, use quiescent (non-proliferating) normal cells as a control to reduce susceptibility to Atiprimod's anti-proliferative effects.
-
Optimize Exposure Duration: Determine the minimum exposure time required to achieve the desired effect in cancer cells. This can reduce cumulative toxicity in normal cells.
-
Control for Solvent Effects: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used in your experimental conditions to account for any solvent-induced toxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in normal cell control. | The normal cell line is highly proliferative and thus sensitive to the anti-proliferative effects of Atiprimod. | 1. Reduce the concentration of Atiprimod to a level that maintains efficacy in cancer cells but is tolerated by normal cells.2. If possible, use a quiescent or slower-growing normal cell line as a control.3. Reduce the serum concentration in the medium for the normal cells to slow proliferation, if compatible with cell health. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment.2. Degradation of Atiprimod stock solution. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment.2. Prepare fresh dilutions of Atiprimod from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| No effect observed in the cancer cell line. | 1. The cell line is resistant to Atiprimod.2. The concentration of Atiprimod is too low. | 1. Verify the STAT3 pathway is active in your cancer cell line. Atiprimod's efficacy is linked to STAT3 inhibition.[1][2]2. Perform a dose-response experiment with a wider range of concentrations. |
| Precipitate formation in the culture medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the stock solution is fully dissolved before diluting into the culture medium.2. Pre-warm the culture medium before adding the Atiprimod solution.3. If using a high concentration, consider preparing an intermediate dilution step. |
Data Presentation
Table 1: Dose-Dependent Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| MM-1 | Multiple Myeloma | 5 | 96.7 | [1] |
| MM-1R | Multiple Myeloma | 5 | 72.0 | [1] |
| U266-B1 | Multiple Myeloma | 8 | 99.0 | [1] |
| OCI-MY5 | Multiple Myeloma | 8 | 91.5 | [1] |
| SP53 | Mantle Cell Lymphoma | <2 (IC50) | 50 | [4] |
| MINO | Mantle Cell Lymphoma | <2 (IC50) | 50 | [4] |
| Grant 519 | Mantle Cell Lymphoma | <2 (IC50) | 50 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | <2 (IC50) | 50 | [4] |
Table 2: Dose-Dependent Induction of Apoptosis in U266-B1 Myeloma Cells
| Atiprimod Concentration (µM) | Percentage of Apoptotic Cells | Exposure Time | Reference |
| 0 (Control) | 10.89 | 4 hours | [1] |
| 2 | Not specified | 4 hours | [1] |
| 4 | Not specified | 4 hours | [1] |
| 8 | 46.27 | 4 hours | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (cancer and normal)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Atiprimod. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation of apoptotic, necrotic, and live cells.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Atiprimod inhibits STAT3 phosphorylation and induces apoptosis.
Caption: Experimental workflow for assessing Atiprimod cytotoxicity.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Reddit - The heart of the internet [reddit.com]
Atiprimod Dimaleate Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Atiprimod Dimaleate in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable cationic amphiphilic agent investigated for its anti-inflammatory and anticancer properties.[1] Its mechanism of action involves the inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2][3][4] Atiprimod has been shown to block STAT3 phosphorylation, which in turn affects downstream processes like cell proliferation, survival, and apoptosis.[2][3][4] It can also suppress the activity of interleukin-6 (IL-6), a cytokine that contributes to myeloma cell proliferation and survival.[2][4]
Q2: What are the expected effects of this compound on protein expression in Western blot analysis?
Treatment with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of STAT3.[4][5] Consequently, you may also observe downstream effects such as the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][4] In some cell lines, it has also been shown to inhibit the phosphorylation of JAK2 and Akt.[6] Conversely, it may induce the expression of proteins involved in apoptosis, such as cleaved caspase-3.[2][4]
Troubleshooting Guide: Western Blot Band Intensity Issues
This guide addresses common issues with Western blot band intensity when studying the effects of this compound.
Issue 1: Faint or No Bands for Target Protein
If you are observing weak or absent bands for your protein of interest after Atiprimod treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Solution |
| Low Protein Expression | The target protein may be expressed at low levels in your chosen cell type.[7] Increase the total amount of protein loaded onto the gel.[8][9] Consider using a positive control to confirm antibody performance.[7][9] |
| Ineffective Atiprimod Treatment | Verify the concentration and incubation time of your Atiprimod treatment. The effects of Atiprimod are dose- and time-dependent.[2][4][5] Refer to literature for effective concentrations in your specific cell line. For example, in U266-B1 myeloma cells, 8 μM Atiprimod for 4 hours significantly reduced phosphorylated STAT3 levels.[4] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration incrementally.[9] Ensure your primary and secondary antibodies are compatible.[7] |
| Poor Transfer Efficiency | Confirm successful protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[8][9] If transfer is inefficient, optimize the transfer time and voltage. |
| Sample Degradation | Ensure proper sample handling to prevent protein degradation. Keep samples on ice, use protease and phosphatase inhibitors in your lysis buffer, and avoid repeated freeze-thaw cycles.[7][10] |
Issue 2: High Background or Non-Specific Bands
High background or the presence of unexpected bands can obscure your results. Here are some common causes and their solutions.
| Potential Cause | Troubleshooting Solution |
| Insufficient Blocking | Optimize your blocking conditions. Use a suitable blocking agent like 5% non-fat dry milk or 5% BSA and ensure a sufficient blocking time (typically 1 hour at room temperature).[8][11] |
| Inadequate Washing | Increase the number and duration of washing steps to remove unbound antibodies. Using a detergent like Tween-20 in your wash buffer can help reduce background.[8] |
| Excessive Antibody Concentration | Too high a concentration of primary or secondary antibody can lead to non-specific binding and high background.[8][9] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. |
| Protein Overload | Loading too much protein onto the gel can cause non-specific bands.[8][11] Try reducing the amount of protein loaded. |
| Antibody Specificity | Ensure your primary antibody is specific for the target protein. If non-specific bands persist, consider using a different antibody.[8] |
Experimental Protocols
General Western Blot Protocol for Assessing this compound Effects
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[4]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-STAT3, anti-Bcl-2, or anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[3]
Visualizations
Signaling Pathway
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
Experimental Workflow
Caption: Standard workflow for a Western blot experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Resistance to Atiprimod Dimaleate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atiprimod Dimaleate. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atiprimod Dimaleale?
Q2: In which cancer types has this compound shown activity?
Q3: My cancer cells are developing resistance to this compound. What are the potential molecular mechanisms?
While specific resistance mechanisms to Atiprimod are not extensively documented, resistance to targeted therapies often involves several general mechanisms.[13][14] Based on its mechanism of action, potential resistance pathways could include:
-
Alterations in the STAT3 Pathway: Mutations in the STAT3 gene or upregulation of upstream activators (e.g., JAK kinases) could render the pathway constitutively active and less sensitive to Atiprimod.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of STAT3 signaling. The PI3K/Akt/mTOR pathway is a common compensatory route that promotes cell survival and proliferation.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance by providing survival signals to cancer cells.[14]
Q4: Are there any known combination therapies that can overcome Atiprimod resistance?
Specific combination therapies to overcome Atiprimod resistance are not well-established in the literature. However, a rational approach would be to co-administer Atiprimod with drugs that target potential resistance mechanisms.[15][16][17] For example:
-
Targeting Bypass Pathways: Combining Atiprimod with inhibitors of the PI3K/Akt/mTOR pathway could be a synergistic strategy.
-
Inhibiting Drug Efflux: The use of ABC transporter inhibitors could enhance the intracellular concentration of Atiprimod.
-
Standard Chemotherapy: Combining Atiprimod with standard cytotoxic agents could target different cellular processes and reduce the likelihood of resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity of cancer cells to this compound over time.
-
Possible Cause 1: Development of acquired resistance.
-
Suggested Solution:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Check for changes in the phosphorylation status of STAT3 and the activation of alternative pathways like Akt.
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of genes encoding drug efflux pumps (e.g., ABCB1, ABCG2).
-
Sequencing: Sequence the STAT3 gene to identify potential mutations.
-
-
Consider Combination Therapy: Based on the identified resistance mechanism, test combination therapies as suggested in the FAQs.
-
-
-
Possible Cause 2: Cell line contamination or misidentification.
-
Suggested Solution:
-
Cell Line Authentication: Have your cell line authenticated using short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cell behavior and drug response.
-
-
Problem 2: High variability in experimental results with Atiprimod.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Suggested Solution:
-
Standardize Protocols: Ensure that all experimental parameters, such as cell seeding density, drug concentration, and incubation time, are kept consistent across experiments.[18]
-
Reagent Quality: Use high-quality, fresh reagents. Prepare fresh dilutions of Atiprimod for each experiment from a validated stock solution.
-
-
-
Possible Cause 2: Issues with the this compound compound.
-
Suggested Solution:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock. If possible, have it analyzed by techniques like HPLC-MS.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (typically protected from light and moisture at a low temperature).
-
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various myeloma cell lines, demonstrating its dose-dependent effect.
| Cell Line | IC50 (µM) at 72h | Citation |
| U266-B1 | ~8 | [4] |
| OCI-MY5 | ~8 | [4] |
| MM-1 | ~5 | [4] |
| MM-1R | ~5 | [4] |
Experimental Protocols
Protocol 1: Generation of Atiprimod-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Atiprimod Dimaleale through continuous exposure to the drug.[19]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of Atiprimod in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing Atiprimod at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Atiprimod in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[19]
-
Monitor and Passage: Continuously monitor the cells for growth and morphology. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Establish Resistant Clones: After several months of continuous culture with increasing drug concentrations, isolate and expand single-cell clones.
-
Characterize Resistant Phenotype: Confirm the resistant phenotype by determining the new IC50 value. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at a low passage number, maintaining a low concentration of Atiprimod in the freezing medium to preserve the resistant phenotype.[19]
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation status of STAT3 and alternative signaling pathways like Akt.
Materials:
-
Parental and Atiprimod-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with various concentrations of Atiprimod for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the phosphorylation levels of STAT3 and Akt between parental and resistant cells, with and without Atiprimod treatment.
Visualizations
Caption: Atiprimod's primary mechanism of action.
Caption: Workflow for investigating Atiprimod resistance.
Caption: Potential mechanisms of Atiprimod resistance.
References
- 1. Atiprimod [callistopharma.com]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 8. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atiprimod Trials [callistopharma.com]
- 10. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with Atiprimod Dimaleate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atiprimod Dimaleate who are experiencing cell culture contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anti-inflammatory agent that has been shown to inhibit the proliferation of various cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] By blocking the phosphorylation of STAT3, Atiprimod prevents its activation and nuclear translocation, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2, Bcl-X(L), and Mcl-1.[1][2][3][6] This ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in susceptible cells.[1][2][3]
Q2: Is this compound known to cause cell culture contamination?
There is no direct evidence to suggest that this compound itself is a source of contamination. Cell culture contamination is a common issue that can arise from various sources, including the environment, reagents, and laboratory personnel.[7][8][9] Issues of contamination during experiments with this compound are likely due to general aseptic technique failures rather than the compound itself.
Q3: What are the common types of contaminants I might encounter in my cell culture?
The most common types of biological contaminants in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[7][10][11] Cross-contamination with other cell lines is also a significant concern.[7][12] Chemical contamination from impurities in media, sera, or water can also occur.[8][13]
Q4: How can I prevent contamination when working with this compound?
The best defense against contamination is a strict aseptic technique.[7][9] This includes:
-
Working in a certified biological safety cabinet (BSC).[7][14]
-
Regularly disinfecting all surfaces, equipment, and containers with 70% ethanol or another suitable disinfectant.[7][15][16]
-
Using sterile, individually wrapped disposable materials.
-
Aliquoting sterile reagents to avoid contaminating stock solutions.[15]
-
Never leaving cultures open to the environment.
-
Regularly cleaning and disinfecting incubators and water baths.[9][15]
Troubleshooting Contamination
My culture media has suddenly turned cloudy and yellow. What should I do?
This is a classic sign of bacterial contamination.[13][17] The bacteria metabolize components of the media, leading to a rapid drop in pH (indicated by the yellow color of the phenol red indicator) and turbidity.
Immediate Actions:
-
Isolate: Immediately remove the contaminated flask or plate from the incubator to prevent cross-contamination.[14]
-
Verify: Visually inspect the culture under a microscope. Bacteria will appear as small, motile rods or cocci between your cells.[17]
-
Discard: For heavy contamination, it is best to discard the culture.[13] Autoclave all contaminated materials before disposal.[14][18]
-
Decontaminate: Thoroughly clean and disinfect the biological safety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture using a 10% bleach solution followed by 70% ethanol.[14][16]
I see fuzzy, filamentous growths in my culture. What is this?
This is indicative of fungal (mold) contamination.[13][17] Yeast, another type of fungus, will appear as individual oval or budding particles.[17]
Troubleshooting Steps:
-
Isolate and Discard: As with bacterial contamination, isolate and discard the affected cultures immediately to prevent the spread of spores.[13]
-
Thorough Decontamination: Fungal spores are airborne and can easily spread.[7] A comprehensive decontamination of the entire cell culture area, including incubators, BSCs, and surrounding surfaces, is critical.[17] Consider using a fungicide specifically designed for laboratory use.
-
Check Reagents: Fungal contamination can be introduced through contaminated media, serum, or other reagents. If the problem persists, consider filtering your media or using a fresh, unopened bottle.
My cells are growing slowly and look unhealthy, but the media is clear. What could be the problem?
This could be a sign of mycoplasma contamination.[11][19] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by light microscopy and resistant to many common antibiotics like penicillin.[20][21]
Detection and Elimination:
-
Detection: The presence of mycoplasma must be confirmed using specific detection methods such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[19][20][22][23]
-
Elimination: If your cultures are valuable and you wish to attempt to salvage them, there are commercially available reagents and protocols for mycoplasma elimination. However, the success rate can vary, and it is often recommended to discard the contaminated cells and start with a fresh, confirmed mycoplasma-free stock.[19]
-
Prevention: The best approach is prevention. Routinely test all cell lines for mycoplasma, especially before cryopreservation and upon receiving them from external sources.[7][9]
Data Presentation
Table 1: Troubleshooting Guide for Common Cell Culture Contaminants
| Contaminant | Visual Cues | Microscopic Appearance | Recommended Action |
| Bacteria | Rapidly cloudy and yellow media.[13][17] | Small, motile rods or cocci between cells.[17] | Discard culture, decontaminate workspace.[13] |
| Fungi (Mold) | Fuzzy, filamentous growths, often colored.[13][17] | Mycelial networks of hyphae.[13] | Discard culture, extensive decontamination.[13] |
| Fungi (Yeast) | Media may become slightly turbid and acidic over time.[11] | Individual oval or budding particles.[17] | Discard culture, decontaminate workspace.[17] |
| Mycoplasma | Often no visible change in media clarity. Cells may appear unhealthy, with reduced growth rate.[11][19] | Not visible with a standard light microscope.[17] | Confirm with specific testing (PCR, DAPI stain), consider elimination protocols or discard.[19][20][23] |
| Cross-Contamination | Altered cell morphology and growth characteristics over time. | A mixed population of cells with different morphologies. | Confirm cell line identity (e.g., STR profiling). Discard contaminated culture. |
Table 2: Reported Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Effective Concentration Range | Observed Effects | Reference |
| U266-B1 (Multiple Myeloma) | 8 µM | 99% inhibition of cell growth, induction of apoptosis.[2] | [2] |
| OCI-MY5 (Multiple Myeloma) | 8 µM | 91.5% inhibition of cell growth.[2] | [2] |
| MM-1 (Multiple Myeloma) | 5 µM | 96.7% inhibition of cell growth.[2] | [2] |
| MM-1R (Multiple Myeloma) | 5 µM | 72% inhibition of cell growth.[2] | [2] |
| MDA-MB-468 (Breast Cancer) | 2 µM | Inhibition of cell viability and colony formation.[4][5] | [4][5] |
| MDA-MB-231 (Breast Cancer) | 2 µM | Inhibition of cell viability and colony formation.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by DAPI Staining
This protocol provides a method for the indirect detection of mycoplasma by staining their DNA.
Materials:
-
Cells cultured on a glass coverslip or chamber slide.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI staining solution (e.g., 1 µg/mL in PBS).
-
Fluorescence microscope with a DAPI filter set.
Procedure:
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[21]
-
Wash the cells twice with PBS.[21]
-
Incubate the cells with the DAPI staining solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.[21]
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope.
Interpretation of Results:
-
Negative: Only the nuclei of your cells should fluoresce brightly.
-
Positive: In addition to the cell nuclei, you will see small, fluorescent dots or flecks in the cytoplasm and/or surrounding the cells.[20] This indicates the presence of mycoplasma DNA.
Protocol 2: General Decontamination of a Biological Safety Cabinet (BSC)
Materials:
-
10% bleach solution.
-
70% ethanol.
-
Sterile wipes or paper towels.
-
Appropriate Personal Protective Equipment (PPE).
Procedure:
-
Ensure the BSC is turned off.
-
Remove all items from the BSC. Autoclave any contaminated materials.
-
Thoroughly wipe down all interior surfaces (work surface, walls, sash) with 10% bleach solution.[14] Allow for a contact time of at least 10 minutes.
-
Wipe down all surfaces with sterile water to remove the bleach residue.[14]
-
Wipe down all surfaces with 70% ethanol and allow to air dry.[14]
-
Disassemble, clean, and disinfect any removable parts of the BSC according to the manufacturer's instructions.
-
Turn on the BSC fan for at least 15 minutes before resuming work.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Culture Contamination Troubleshooting Workflow.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 5. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. westlab.com.au [westlab.com.au]
- 9. ibidi.com [ibidi.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 12. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. youtube.com [youtube.com]
- 15. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 18. eppendorf.com [eppendorf.com]
- 19. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 20. media.tghn.org [media.tghn.org]
- 21. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 22. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
Interpreting unexpected Atiprimod Dimaleate experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with Atiprimod Dimaleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is recognized for its anti-inflammatory, anti-angiogenic, and anti-proliferative properties.[1] Its primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4] By blocking the phosphorylation of STAT3, Atiprimod downregulates the expression of various downstream target genes involved in cell survival, proliferation, and angiogenesis.[2][3][4] This disruption of the STAT3 pathway can lead to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][3]
Q2: What are the known cellular effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to induce a range of cellular effects, including:
-
Inhibition of cell proliferation: Atiprimod has been demonstrated to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[2][3]
-
Induction of apoptosis: The compound triggers programmed cell death by activating caspases, such as caspase-3 and caspase-9.[1][2]
-
Cell cycle arrest: Atiprimod can cause cells to accumulate in the G0/G1 phase of the cell cycle, preventing their progression to the S phase.[2][3]
-
Downregulation of anti-apoptotic proteins: It has been shown to reduce the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3]
-
Inhibition of angiogenesis: Atiprimod can suppress the formation of new blood vessels by inhibiting the proliferation and migration of endothelial cells.[1]
Q3: Are there any known off-target effects of this compound?
While the primary target of Atiprimod is the STAT3 pathway, like many small molecule inhibitors, the possibility of off-target effects should be considered.[5] Some studies suggest that at higher concentrations, Atiprimod may also inhibit the NF-κB pathway.[2] Researchers observing unexpected phenotypes that cannot be explained by STAT3 inhibition should consider investigating potential off-target interactions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in treated cells.
Possible Cause 1: Cell line-dependent sensitivity. Not all cell lines exhibit the same sensitivity to this compound. As demonstrated in multiple myeloma cell lines, there can be significant variability in the cytotoxic response. For instance, the RPMI-8266 cell line showed no significant growth inhibition, whereas other myeloma lines were highly sensitive.[2]
Suggested Solution:
-
Confirm the STAT3 dependency of your cell line: The primary mechanism of Atiprimod is STAT3 inhibition. Cell lines that are not heavily reliant on the STAT3 signaling pathway for their proliferation and survival may show reduced sensitivity.
-
Consult published data for your specific cell line: If available, check the literature for reported IC50 values of Atiprimod in your cell line of interest.
-
Perform a dose-response curve: To determine the optimal concentration for your experiments, it is crucial to perform a dose-response analysis to establish the IC50 value for your specific cell line and experimental conditions.
Table 1: Differential Sensitivity of Multiple Myeloma Cell Lines to this compound
| Cell Line | Atiprimod Concentration (µM) | % Inhibition of Cell Growth |
| MM-1 | 5 | 96.7% |
| MM-1R | 5 | 72% |
| U266B-1 | 8 | 99% |
| OCI-MY5 | 8 | 91.5% |
| RPMI-8266 | Not specified | No effect |
Source: Adapted from Amit-Vazina et al., British Journal of Cancer, 2005.[2]
Possible Cause 2: Suboptimal experimental conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment.
Suggested Solution:
-
Standardize cell culture conditions: Ensure consistent cell densities at the time of treatment and use cells within a similar passage number range for all experiments. Refer to established cell culture guidelines for best practices.
-
Optimize drug solubilization: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to the cell culture medium.
Issue 2: Lack of observed apoptosis after Atiprimod treatment.
Possible Cause 1: Insufficient drug concentration or incubation time. The induction of apoptosis is both dose- and time-dependent.
Suggested Solution:
-
Increase Atiprimod concentration: Based on your dose-response curve, you may need to use a higher concentration to induce a significant apoptotic response.
-
Extend incubation time: Apoptosis may not be detectable at early time points. Consider extending the treatment duration and performing a time-course experiment.
Possible Cause 2: The chosen apoptosis assay is not sensitive enough or is performed at the wrong time point. Different apoptosis assays measure different stages of the apoptotic process.
Suggested Solution:
-
Use multiple apoptosis assays: To confirm apoptosis, it is advisable to use at least two different methods, such as Annexin V staining (for early apoptosis) and a TUNEL assay or caspase activity assay (for later stages).
-
Optimize the timing of your assay: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after Atiprimod treatment in your specific cell model. In U266-B1 cells, an increase in apoptotic cells was observed after 4 hours of treatment with 8 µM Atiprimod.[2]
Table 2: Dose-Dependent Induction of Apoptosis in U266-B1 Cells
| Atiprimod Concentration (µM) | % of Apoptotic Cells (Annexin V positive) |
| 0 | 10.89% |
| 2 | Not specified |
| 4 | Not specified |
| 8 | 46.27% |
Source: Adapted from Amit-Vazina et al., British Journal of Cancer, 2005.[2]
Issue 3: Unexpected changes in cell cycle distribution.
Possible Cause: Cell line-specific responses. While G0/G1 arrest is a commonly reported effect of Atiprimod, the specific impact on the cell cycle can vary between different cell types.
Suggested Solution:
-
Perform a detailed cell cycle analysis: Use flow cytometry with propidium iodide staining to accurately quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G0) after treatment.
-
Conduct a time-course experiment: Analyze the cell cycle distribution at different time points after treatment to understand the kinetics of the cell cycle arrest. For example, in U266-B1 cells, accumulation in the sub-G0 phase was observed as early as 60 minutes after treatment with 6 µM Atiprimod.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
-
Seed cells in a 6-well plate and treat with this compound as required.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Following treatment with this compound, harvest approximately 5 x 10^6 cells.[2]
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Troubleshooting workflow for unexpected Atiprimod results.
References
- 1. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleate protocol modifications for sensitive cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Atiprimod Dimaleate, with a particular focus on addressing challenges encountered with sensitive cell lines.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during experiments with this compound.
Question: My cell viability has dropped dramatically even at very low concentrations of this compound. What could be the cause and how can I address this?
Answer: High sensitivity to this compound can be cell-line dependent. Some cell lines, such as certain breast cancer cells like MDA-MB-468, have shown higher sensitivity compared to others like MDA-MB-231.[1] This heightened sensitivity is often linked to the cell's intrinsic dependence on the signaling pathways that Atiprimod targets, primarily the STAT3 pathway.
Protocol Modifications for Highly Sensitive Cell Lines:
-
Concentration Range Adjustment: Start with a much lower concentration range than typically cited for less sensitive lines (e.g., multiple myeloma cells). Consider a starting range of 0.1 µM to 5 µM.
-
Reduced Incubation Time: For initial range-finding experiments, shorten the incubation time to 6-12 hours to minimize acute toxicity and identify a non-lethal concentration range for longer-term assays.
-
Serum Concentration: Ensure consistent and appropriate serum concentration in your culture medium. Serum components can sometimes interact with compounds and influence their activity. If experimenting with reduced serum conditions, be aware that this can increase cell stress and sensitivity to the drug.
-
Cell Seeding Density: Optimize cell seeding density. Sparse cultures may be more vulnerable to cytotoxic effects, while overly confluent cultures can have altered signaling and drug response.
Question: I am observing significant cytotoxicity in my vehicle control (e.g., DMSO). How can I troubleshoot this issue?
Answer: Vehicle control cytotoxicity can confound results and make it difficult to assess the true effect of this compound.
Troubleshooting Steps for Vehicle Control Issues:
-
Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is kept to a minimum, ideally ≤ 0.1%.[2] Prepare a dilution series of your vehicle to determine the highest non-toxic concentration for your specific cell line.
-
Purity of Vehicle: Use a high-purity, sterile-filtered solvent. Impurities in the vehicle can contribute to cytotoxicity.
-
Proper Controls: Include a "no-treatment" control (cells in media only) in addition to your vehicle control.[3] This will help you differentiate between the effect of the vehicle and the baseline health of your cells.
-
Media and Reagent Quality: Ensure that the cell culture media, serum, and other reagents are not expired and have been stored correctly. Contamination or degradation of media components can lead to increased cell stress and sensitivity.
Question: My results are inconsistent across experiments. What are some common sources of variability?
Answer: Inconsistent results can stem from several factors, from technical variability to biological differences.
Strategies to Improve Reproducibility:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or unhealthy cells will respond differently to cytotoxic agents.
-
Assay Timing: Perform assays at consistent time points after treatment. The effects of this compound are time-dependent.[1][4]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across wells and plates.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery may experience different temperature and humidity conditions, leading to variability. Consider not using the outer wells for critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] It blocks the phosphorylation of STAT3, which is crucial for its activation.[4][5] Activated STAT3 plays a key role in cell proliferation, survival, and angiogenesis in many cancer types. By inhibiting STAT3, Atiprimod can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5]
Q2: What are the downstream effects of STAT3 inhibition by this compound?
A2: Inhibition of STAT3 phosphorylation by Atiprimod leads to several downstream effects, including:
-
Downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5]
-
Activation of caspases (caspase-3 and -9), which are key executioners of apoptosis.[4][5]
-
Induction of cell cycle arrest, often in the G0/G1 phase.[4]
-
In some cell types, it can trigger endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP signaling axis, which can also lead to apoptosis.[1]
Q3: Which cell lines are known to be sensitive to this compound?
A3: Atiprimod has shown efficacy in a variety of cancer cell lines, with notable sensitivity in:
-
Multiple Myeloma Cell Lines: U266-B1, OCI-MY5, MM-1, and MM-1R.[4][5]
-
Breast Cancer Cell Lines: Particularly MDA-MB-468 has been shown to be more sensitive than MDA-MB-231.[1]
-
Mantle Cell Lymphoma (MCL) Cell Lines: SP53, MINO, Grant 519, and Jeko-1.[6]
Q4: What are some alternative assays to consider for highly sensitive cell lines?
A4: If standard endpoint viability assays (like MTT or CellTiter-Glo®) are showing widespread cell death even at low concentrations, consider assays that can provide more nuanced information:
-
Real-time Cytotoxicity Assays: These assays, often using non-toxic fluorescent dyes that are excluded from live cells, allow you to monitor the kinetics of cell death over time. This can help you identify earlier time points before massive cell death occurs.
-
Apoptosis Assays: Assays that specifically measure markers of apoptosis, such as Annexin V staining or caspase activity assays, can confirm the mechanism of cell death and may be more sensitive at earlier time points than viability assays.
-
Impedance-based Assays: These label-free assays measure changes in electrical impedance as cells die and detach from the culture plate, providing a kinetic readout of cell health.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (IC50) | Incubation Time | Observed Effect | Reference |
| U266-B1 | Multiple Myeloma | ~8 µM | Not Specified | 99% inhibition of proliferation | [4] |
| OCI-MY5 | Multiple Myeloma | ~8 µM | Not Specified | 91.5% inhibition of proliferation | [4] |
| MM-1 | Multiple Myeloma | ~5 µM | Not Specified | 96.7% inhibition of proliferation | [4] |
| MM-1R | Multiple Myeloma | ~5 µM | Not Specified | 72% inhibition of proliferation | [4] |
| MDA-MB-468 | Breast Cancer | ~2 µM | 48 hours | IC50 for cell viability | [1][7] |
| MDA-MB-231 | Breast Cancer | > 5 µM | 48 hours | More resistant than MDA-MB-468 | [1] |
| MCL Cell Lines | Mantle Cell Lymphoma | 1-5 µM | 6-48 hours | Induction of apoptosis | [6] |
Table 2: Key Signaling Events and Time-Course
| Cell Line | Treatment | Time Point | Observed Effect | Reference |
| U266-B1 | 6 µM Atiprimod | 60-90 minutes | Accumulation of cells in sub-G0/G1 phase | [4] |
| U266-B1 | 8 µM Atiprimod | 4 hours | Induction of apoptosis (46.27% of cells) | [4] |
| MM.1S | 5 µM Atiprimod | 1-2 hours | Inhibition of IL-6-induced phosphorylation of JAK2/STAT3 | [6] |
Experimental Protocols
1. General Protocol for Assessing Cell Viability using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound or vehicle control. Include a "medium only" control for background subtraction.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the tetrazolium salt solution (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: If using MTT, add the solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only control). Normalize the data to the vehicle control to determine the percentage of cell viability.
2. Protocol for Western Blotting to Detect Phospho-STAT3 Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound via inhibition of the JAK/STAT3 signaling pathway.
Caption: Troubleshooting workflow for experiments showing high cytotoxicity with this compound.
Caption: A phased experimental workflow for testing this compound on a new cell line.
References
- 1. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
Long-term storage effects on Atiprimod Dimaleate potency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and potency of Atiprimod Dimaleate. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound?
While specific long-term stability data for this compound is not publicly available, general best practices for the storage of solid chemical compounds should be followed. It is crucial to refer to the Certificate of Analysis (CoA) provided by your supplier for specific storage instructions.[1] Generally, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at low temperatures, such as -20°C or -80°C, is advisable to minimize degradation.
Q2: How can I assess the potency of this compound after long-term storage?
The potency of this compound, a STAT3 inhibitor, can be assessed by evaluating its ability to modulate the STAT3 signaling pathway.[1] A common method is to perform a cell-based assay where the inhibition of STAT3 phosphorylation is measured in a relevant cell line (e.g., multiple myeloma cell lines like U266-B1) upon treatment with the stored compound.[2][3] The results can be compared to a freshly prepared standard of this compound.
Q3: What are the potential degradation products of this compound?
Currently, there is no public information detailing the specific degradation products of this compound. Degradation is often compound-specific and can be influenced by storage conditions such as temperature, humidity, and light exposure. To identify potential degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are typically employed.
Q4: Can I dissolve this compound for long-term storage?
It is generally not recommended to store chemical compounds in solution for extended periods, as the solvent can promote degradation. If solution storage is necessary, it should be for a short term, and the solution should be stored at a low temperature (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in the specific solvent should be validated.
Troubleshooting Guide
Issue 1: Decreased or loss of activity of stored this compound in my experiments.
-
Possible Cause 1: Improper Storage. The compound may have been exposed to suboptimal conditions such as elevated temperature, moisture, or light.
-
Solution: Review your storage procedures and ensure they align with the supplier's recommendations on the Certificate of Analysis. If a CoA is unavailable, adhere to general best practices of storing at low temperatures in a tightly sealed, light-resistant container.
-
-
Possible Cause 2: Compound Degradation. Over time, even under ideal conditions, some degradation may occur.
-
Solution: Perform a potency test to compare the activity of the stored compound with a fresh, un-stored sample. An example of a potency assay is provided in the "Experimental Protocols" section.
-
-
Possible Cause 3: Multiple Freeze-Thaw Cycles of a Stock Solution. If you are using a stock solution, repeated freeze-thaw cycles can lead to degradation.
-
Solution: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause 1: Variation in Purity or Potency. Different batches from the same or different suppliers may have slight variations in purity.
-
Solution: Always obtain the Certificate of Analysis for each new batch and compare the purity specifications. It is good practice to perform a qualification experiment to compare the potency of the new batch against a previously validated batch.
-
-
Possible Cause 2: Differences in Handling and Storage. Inconsistencies in how different batches are handled and stored can lead to variability.
-
Solution: Standardize your internal procedures for receiving, handling, and storing all batches of this compound.
-
Data Presentation
Since specific long-term stability data for this compound is not publicly available, the following table is a template for researchers to systematically collect and organize their own stability data.
Table 1: Template for Long-Term Stability Study of this compound
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Potency (IC50 in a relevant assay) |
| -20°C (Solid) | 0 months | White to off-white solid | (Initial Purity) | (Initial IC50) |
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| +4°C (Solid) | 0 months | White to off-white solid | (Initial Purity) | (Initial IC50) |
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| Room Temp (Solid) | 0 months | White to off-white solid | (Initial Purity) | (Initial IC50) |
| 1 month | ||||
| 3 months | ||||
| 6 months |
Experimental Protocols
Protocol 1: Generic Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for a long-term stability study.
-
Sample Preparation:
-
Obtain a new batch of this compound with a Certificate of Analysis.
-
Divide the solid compound into multiple aliquots in appropriate light-resistant, airtight containers.
-
Designate aliquots for each storage condition (e.g., -20°C, +4°C, Room Temperature) and for each time point.
-
-
Storage:
-
Place the aliquots in their designated storage environments.
-
Ensure the storage conditions are monitored and maintained throughout the study.
-
-
Time Points:
-
At each predetermined time point (e.g., 0, 3, 6, 12, 24 months), retrieve one aliquot from each storage condition.
-
-
Analysis:
-
Visual Inspection: Record any changes in the physical appearance of the solid.
-
Purity Assessment (HPLC):
-
Prepare a solution of the stored this compound in a suitable solvent (e.g., DMSO).
-
Analyze the solution using a validated HPLC method to determine the purity and identify any potential degradation peaks.
-
Compare the chromatogram to that of a freshly prepared standard.
-
-
Potency Assessment (Cell-Based Assay):
-
Prepare serial dilutions of the stored compound and a fresh standard.
-
Treat a relevant cancer cell line (e.g., U266-B1) with the different concentrations of the compound.
-
After an appropriate incubation time, lyse the cells and perform a Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Alternatively, use an ELISA-based assay to quantify p-STAT3 levels.
-
Calculate the IC50 value for the inhibition of STAT3 phosphorylation and compare it to the IC50 of the fresh standard.
-
-
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for assessing compound stability.
Disclaimer: The information provided here is for guidance purposes only and is based on general scientific principles. There is a lack of publicly available, specific long-term stability data for this compound. Users should always consult the Certificate of Analysis provided by their supplier for the most accurate storage and handling information. It is the end-user's responsibility to conduct appropriate stability studies to determine the shelf-life of this compound for their specific application and storage conditions.
References
Validation & Comparative
Atiprimod Dimaleale Combination Therapy: A Comparative Guide to Synergistic Effects in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Atiprimod Dimaleate combination therapy, focusing on its synergistic effects with standard-of-care agents in hematological malignancies. While clinical data on Atiprimod combinations in multiple myeloma (MM) is limited, preclinical studies in mantle cell lymphoma (MCL) offer valuable insights into its potential synergistic activity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development.
I. Quantitative Analysis of Synergistic Effects: Atiprimod and Bortezomib in Mantle Cell Lymphoma
Preclinical evidence suggests a strong synergistic anti-tumor effect when Atiprimod is combined with the proteasome inhibitor Bortezomib. The following tables summarize the quantitative data from a key study investigating this combination in MCL cell lines. It is important to note that while this data is from an MCL model, the targeted pathways are often dysregulated in multiple myeloma as well, suggesting potential translatability of these findings.
Table 1: Synergistic Growth Inhibition of Atiprimod and Bortezomib in MCL Cell Lines
| Cell Line | Atiprimod IC50 (μM) | Bortezomib IC50 (nM) | Combination Index (CI)* |
| JeKo-1 | 2.5 | 10 | < 1 (Synergism) |
| Mino | 3.0 | 15 | < 1 (Synergism) |
| SP53 | 4.5 | 20 | < 1 (Synergism) |
*A Combination Index (CI) of less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect.
Table 2: Enhanced Apoptosis with Atiprimod and Bortezomib Combination in MCL
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| JeKo-1 | Control | 5% |
| Atiprimod (2.5 μM) | 20% | |
| Bortezomib (10 nM) | 25% | |
| Atiprimod + Bortezomib | 65% | |
| Mino | Control | 8% |
| Atiprimod (3.0 μM) | 22% | |
| Bortezomib (15 nM) | 28% | |
| Atiprimod + Bortezomib | 72% |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCL cell lines (JeKo-1, Mino, SP53) were seeded in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells were treated with varying concentrations of Atiprimod, Bortezomib, or a combination of both drugs for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
-
Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with the CalcuSyn software.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: MCL cells were treated with Atiprimod, Bortezomib, or the combination for 24 hours.
-
Cell Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.
III. Signaling Pathways and Experimental Workflow
The synergistic effects of Atiprimod in combination with other agents can be attributed to the targeting of multiple, often convergent, signaling pathways crucial for cancer cell survival and proliferation.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Bortezomib inhibits the proteasome, leading to NF-κB inhibition.
Caption: Dexamethasone acts through the glucocorticoid receptor to induce apoptosis.
Caption: Workflow for assessing synergistic effects of drug combinations in vitro.
Validating Atiprimod Dimaleate's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Atiprimod Dimaleate, a compound known for its anti-inflammatory, anti-angiogenic, and anti-proliferative properties. We will explore its mechanism of action and compare its cellular effects with alternative inhibitors targeting the same signaling pathways, supported by experimental data.
This compound: Mechanism of Action
This compound primarily exerts its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has also been shown to inhibit Janus Kinase 2 (JAK2) and JAK3. The inhibition of STAT3 phosphorylation is a key event, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. This leads to the induction of apoptosis and cell cycle arrest in various cancer cell lines, particularly in multiple myeloma.
Comparative Analysis of Cellular Activity
To contextualize the cellular efficacy of this compound, we compare it with two well-characterized inhibitors: Stattic, a selective STAT3 inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor.
Inhibition of Cell Proliferation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators on the proliferation of various cancer cell lines.
| Compound | Cell Line | Target Pathway | IC50 (µM) | Reference |
| This compound | FDCP-EpoR JAK2 (V617F) | JAK2/STAT3 | 0.42 | [1] |
| SET-2 (JAK2 V617F) | JAK2/STAT3 | 0.53 | [1] | |
| CMK (mutant JAK3) | JAK3/STAT3 | 0.79 | [1] | |
| FDCP-EpoR JAK2 (WT) | JAK2/STAT3 | 0.69 | [1] | |
| MM-1 (Multiple Myeloma) | STAT3 | ~5 | [2] | |
| U266B-1 (Multiple Myeloma) | STAT3 | ~8 | [2] | |
| OCI-MY5 (Multiple Myeloma) | STAT3 | ~8 | [2] | |
| MDA-MB-468 (Breast Cancer) | STAT3 | ~2 | [3] | |
| Stattic | CCRF-CEM (T-ALL) | STAT3 | 3.188 | [4] |
| Jurkat (T-ALL) | STAT3 | 4.89 | [4] | |
| MDA-MB-231 (Breast Cancer) | STAT3 | 5.5 | ||
| PC3 (Prostate Cancer, STAT3-deficient) | STAT3 independent | 1.7 | ||
| Ruxolitinib | Ba/F3 JAK2 V617F | JAK1/2 | 0.1 - 0.13 | [5] |
| HEL (JAK2 V617F) | JAK1/2 | ~0.1 | [6] |
Inhibition of Target Phosphorylation
The direct engagement of Atiprimod and its comparators with their intracellular targets can be assessed by measuring the inhibition of phosphorylation of the target proteins.
| Compound | Target Protein | Cell Line | Effective Concentration | Reference |
| This compound | p-STAT3 (Tyr705) | U266-B1 | 1-8 µM (dose-dependent decrease) | |
| p-STAT3 (Tyr705) | HepG2.2.15 | Dose-dependent decrease | ||
| p-JAK2 | SET-2 | Dose-dependent decrease | [7] | |
| p-JAK3 | CMK | Dose-dependent decrease | [7] | |
| Stattic | p-STAT3 (Tyr705) | CCRF-CEM & Jurkat | 1.25-5 µM (dose-dependent decrease) | [4] |
| p-STAT3 (Tyr705) | THP-1 | 10-20 µmol/L | [8] | |
| Ruxolitinib | p-JAK1/2 | U87 | 200 nM | [9] |
| p-STAT1/3 | U87 | 200 nM | [9] | |
| p-JAK2/STAT5 | Ba/F3 JAK2 V617F | Concentration-dependent decrease | [10] |
Downstream Effects on Apoptotic Proteins
Inhibition of the JAK/STAT pathway affects the expression of downstream anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1.
| Compound | Downregulated Proteins | Cell Line | Reference |
| This compound | Bcl-2, Bcl-XL, Mcl-1 | U266-B1 | [2][11] |
| Stattic | - | - | No direct evidence found |
| Ruxolitinib | Mcl-1 | LS411N, SW620 | [12] |
| Bcl-2, Mcl-1 | BT474 | [13] | |
| Bcl-XL, Mcl-1 | SUM149, BT474 | [14] |
Experimental Protocols for Target Validation
Validating that a compound directly interacts with its intended target within a cell is crucial. The following are detailed methodologies for key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for determining the phosphorylation status of STAT3 at Tyrosine 705.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, Stattic, or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Intact cells or cell lysate
-
This compound or other test compounds
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot or ELISA reagents for protein detection
Procedure:
-
Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle.
-
Heating: Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate protein targets of small molecules based on the principle that ligand binding can protect the target protein from proteolysis.
Materials:
-
Cell lysate
-
This compound or other test compounds
-
Protease (e.g., thermolysin, pronase, or trypsin)
-
Protease inhibitor
-
SDS-PAGE and Western blot reagents
Procedure:
-
Compound Incubation: Incubate cell lysates with the test compound or vehicle control.
-
Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for partial digestion of proteins.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor and denaturing the sample with SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE and analyze by Western blot using an antibody against the putative target protein.
-
Interpretation: A higher amount of the full-length target protein in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and protected the protein from digestion.
Visualizing Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for understanding its mechanism of action and for the development of more potent and selective analogs. While indirect evidence of target engagement can be robustly demonstrated through the dose-dependent inhibition of STAT3 and JAK2/3 phosphorylation and the modulation of downstream signaling pathways, direct biophysical measurements in cells using techniques like CETSA and DARTS are highly recommended. This guide provides the necessary framework and comparative data to design and interpret experiments aimed at confirming and quantifying the cellular target engagement of this compound and its alternatives.
References
- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [STAT3 inhibitor Stattic induced IL-8 production and cell apotosis in THP-1 cells by activating ERK pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib-loaded poly-ɛ-caprolactone (PCL) nanoparticles inhibit JAK2/STAT5 signaling in BT474 breast cancer cells by downregulating Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib synergizes with DMF to kill via BIM+BAD-induced mitochondrial dysfunction and via reduced SOD2/TRX expression and ROS - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleate: A Comparative Analysis of Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Atiprimod Dimaleate's kinase specificity, focusing on its performance against a panel of kinases. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
This compound: An Overview
This compound is a small molecule inhibitor with known anti-inflammatory, anti-proliferative, and anti-angiogenic properties.[1][2] Its primary mechanism of action involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a critical pathway in cytokine signaling and cell growth.[3][4] Specifically, Atiprimod has been identified as an inhibitor of JAK2 and JAK3.[3]
Kinase Specificity Profile of this compound
While a comprehensive screen of this compound against a full kinase panel is not publicly available, existing research provides key data on its inhibitory activity against specific kinases. The following table summarizes the available quantitative data for Atiprimod and compares it with other known JAK inhibitors.
| Compound | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | JAK2 (Wild-Type) | 0.69 | FDCP-EpoR cells |
| JAK2 (V617F mutant) | 0.42 | FDCP-EpoR cells | |
| JAK2 (V617F mutant) | 0.53 | SET-2 cells | |
| JAK3 (mutant) | 0.79 | CMK cells | |
| Ruxolitinib | JAK1 | 0.0033 | Biochemical Assay |
| JAK2 | 0.0028 | Biochemical Assay | |
| JAK3 | 0.428 | Biochemical Assay | |
| TYK2 | 0.019 | Biochemical Assay | |
| Tofacitinib | JAK1 | 0.112 | Biochemical Assay |
| JAK2 | 0.020 | Biochemical Assay | |
| JAK3 | 0.001 | Biochemical Assay | |
| TYK2 | 0.094 | Biochemical Assay |
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound and other compounds against specific kinases is typically determined using a biochemical kinase assay. The following is a generalized protocol for such an assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (containing appropriate salts, pH buffer, and cofactors like MgCl₂)
-
Stop solution (e.g., EDTA)
-
Filter plates or other separation matrix
-
Scintillation counter or other detection instrument
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and test compound are mixed in the wells of a microtiter plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution.
-
Separation: The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filter paper that binds the substrate, followed by washing to remove unbound ATP.
-
Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Atiprimod and a typical workflow for kinase inhibitor profiling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Atiprimod.
Caption: A generalized workflow for kinase inhibitor profiling.
References
- 1. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Dimaleate in Overcoming Bortezomib Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atiprimod Dimaleate with other therapeutic alternatives in the context of overcoming bortezomib resistance in multiple myeloma (MM). The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Bortezomib Resistance and the Role of STAT3
Bortezomib, a proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. However, the development of resistance is a major clinical challenge, often leading to disease relapse.[1] One of the key mechanisms implicated in bortezomib resistance is the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Activated STAT3 promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis, thereby counteracting the pro-apoptotic effects of bortezomib.[2] Consequently, targeting the STAT3 pathway has emerged as a promising strategy to overcome bortezomib resistance.
This compound is a small molecule inhibitor that has been shown to block STAT3 phosphorylation and induce apoptosis in multiple myeloma cells, including those resistant to bortezomib.[3][4] This guide will compare the efficacy of this compound with other STAT3 inhibitors, namely Stattic and Daidzin, in bortezomib-resistant multiple myeloma models.
Comparative Efficacy of STAT3 Inhibitors in Multiple Myeloma
The following tables summarize the quantitative data on the effects of this compound and other STAT3 inhibitors on bortezomib-sensitive and -resistant multiple myeloma cell lines.
Table 1: Effect of this compound on the Proliferation of Bortezomib-Sensitive (MM-1) and -Resistant (MM-1R) Multiple Myeloma Cell Lines
| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Growth (%) |
| MM-1 | 5 | 96.7 |
| MM-1R | 5 | 72.0 |
Data extracted from a 72-hour MTT assay.[3]
Table 2: Effect of this compound on Apoptosis in U266 Multiple Myeloma Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 10.89 |
| 2 | Not specified |
| 4 | Not specified |
| 8 | 46.27 |
Data from a 4-hour Annexin V-CY5 assay.[3]
Table 3: Comparative Effects of STAT3 Inhibitors on Bortezomib-Resistant Multiple Myeloma Cells (Data from separate studies)
| Inhibitor | Cell Line | Key Findings | Reference |
| This compound | MM-1R | 72% inhibition of cell growth at 5 µM. | [3] |
| Stattic | Bortezomib-resistant MM cells | Selectively inhibits PSMB6 and induces apoptosis in bortezomib-resistant cells, even with IL-6 induction. | [5][6] |
| Daidzin | U266 (in combination with Bortezomib) | Augments the apoptotic effects of bortezomib. | [5][7] |
Note: A direct head-to-head quantitative comparison is limited due to data being from separate studies with different experimental setups.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of Atiprimod in Overcoming Bortezomib Resistance
Caption: this compound inhibits STAT3 phosphorylation, overcoming bortezomib resistance.
Experimental Workflow for Assessing Drug Efficacy
Caption: Workflow for evaluating the efficacy of anti-myeloma agents.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the effect of Atiprimod on myeloma cell proliferation.[3]
-
Cell Plating: Seed multiple myeloma cells (e.g., MM-1 and MM-1R) in 96-well plates at a density of 5 x 104 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Add varying concentrations of this compound (or other compounds) to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for quantifying apoptosis by flow cytometry.[3][8]
-
Cell Treatment: Plate 1 x 106 cells in a 6-well plate and treat with the desired concentrations of the drug for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for STAT3 Phosphorylation
This protocol outlines the detection of phosphorylated and total STAT3 levels.[1][4]
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[3][9]
-
Cell Fixation: Following drug treatment, harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates significant potential in overcoming bortezomib resistance in multiple myeloma by targeting the STAT3 signaling pathway. The available data shows its efficacy in inhibiting the growth of bortezomib-resistant myeloma cells and inducing apoptosis. While direct comparative studies are limited, the evidence suggests that STAT3 inhibition is a viable strategy for resensitizing myeloma cells to proteasome inhibitors. Further head-to-head studies with other STAT3 inhibitors like Stattic and Daidzin are warranted to establish a clear comparative advantage. The provided experimental protocols offer a robust framework for conducting such comparative research.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The STAT3 inhibitor stattic overcome bortezomib-resistance in multiple myeloma via decreasing PSMB6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of STAT3 Signaling Cascade by Daidzin Can Enhance the Apoptotic Potential of Bortezomib against Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.7. Annexin V Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
A Preclinical Exploration: The Hypothetical Synergy of Atiprimod Dimaleate and Doxorubicin in Breast Cancer
A Guide for Researchers and Drug Development Professionals
While no direct preclinical or clinical studies have yet evaluated the combined efficacy of Atiprimod Dimaleate and doxorubicin in breast cancer, a thorough analysis of their individual mechanisms of action suggests a strong potential for synergistic anti-tumor effects. This guide provides a comprehensive overview of each compound's activity and outlines a hypothetical framework for their combined action, offering a rationale for future investigation into this promising therapeutic strategy.
Doxorubicin: The Established Cytotoxic Agent
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, including breast cancer.[1][2][3] Its primary mechanisms of action are multifaceted and potent:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, obstructing DNA and RNA synthesis.[1][2] It also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[1][3][4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with oxygen to produce superoxide and other reactive oxygen species.[1][4] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.[4]
This compound: A Novel Inhibitor of Pro-Survival Signaling
Atiprimod, a novel azaspirane derivative, has demonstrated anti-proliferative and anti-angiogenic properties in various cancer models.[5] Its mechanism of action centers on the inhibition of key signaling pathways that drive tumor growth and survival:
-
STAT3 Pathway Inhibition: Atiprimod has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Constitutively active STAT3 is a hallmark of many cancers, including breast cancer, where it promotes cell proliferation, survival, and angiogenesis.[6][8]
-
Induction of Apoptosis: By inhibiting pro-survival pathways like STAT3, Atiprimod induces programmed cell death (apoptosis) in cancer cells.[5][7] It has been shown to activate caspase-9 and caspase-3, key executioners of the apoptotic cascade.[5]
-
Anti-Angiogenic Effects: Atiprimod can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5] It achieves this by inhibiting the proliferation and migration of endothelial cells induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[5]
The Synergistic Potential: A Multi-Pronged Attack on Breast Cancer Cells
The distinct yet complementary mechanisms of doxorubicin and this compound form the basis for their potential synergistic interaction. By simultaneously targeting DNA integrity and critical pro-survival signaling pathways, the combination could lead to a more profound and durable anti-tumor response.
Hypothesized Synergistic Mechanisms:
-
Enhanced Apoptosis: Doxorubicin-induced DNA damage triggers apoptotic signals. Atiprimod's inhibition of the pro-survival STAT3 pathway could lower the threshold for apoptosis, making cancer cells more susceptible to doxorubicin's cytotoxic effects.
-
Overcoming Chemoresistance: Acquired resistance to doxorubicin is a significant clinical challenge. The STAT3 pathway is implicated in chemoresistance. By inhibiting STAT3, Atiprimod could potentially resensitize doxorubicin-resistant breast cancer cells to its effects.
-
Inhibition of Tumor Microenvironment Support: While doxorubicin directly kills cancer cells, Atiprimod's anti-angiogenic properties could disrupt the tumor's blood supply, further hindering tumor growth and potentially enhancing the delivery and efficacy of doxorubicin.
Data Presentation: A Framework for Future Studies
As no experimental data for this specific combination exists, the following tables are provided as a template for researchers to structure their findings from future in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD |
| MCF-7 | Doxorubicin | [Insert Data] |
| This compound | [Insert Data] | |
| Combination (1:1 ratio) | [Insert Data] | |
| MDA-MB-231 | Doxorubicin | [Insert Data] |
| This compound | [Insert Data] | |
| Combination (1:1 ratio) | [Insert Data] |
Table 2: Combination Index (CI) Analysis for this compound and Doxorubicin
| Cell Line | Drug Ratio (Atiprimod:Doxorubicin) | Fa (Fraction Affected) | CI Value | Interpretation |
| MCF-7 | [e.g., 1:1] | 0.5 | [Insert Data] | [Synergism/Additive/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additive/Antagonism] | ||
| MDA-MB-231 | [e.g., 1:1] | 0.5 | [Insert Data] | [Synergism/Additive/Antagonism] |
| 0.75 | [Insert Data] | [Synergism/Additive/Antagonism] | ||
| CI < 0.9 indicates synergism, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | - |
| Doxorubicin (e.g., 2 mg/kg) | [Insert Data] | [Insert Data] |
| This compound (e.g., 10 mg/kg) | [Insert Data] | [Insert Data] |
| Combination | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic effects of this compound and doxorubicin are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, this compound, or the combination for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat breast cancer cells with doxorubicin, this compound, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the relative protein expression levels.
Visualizing the Molecular Interactions
The following diagrams illustrate the individual and proposed synergistic signaling pathways.
Caption: Mechanism of action of Doxorubicin.
Caption: Mechanism of action of this compound.
Caption: Hypothetical synergistic effect of Doxorubicin and Atiprimod.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Atiprimod Dimaleate's Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the apoptotic pathway induced by Atiprimod Dimaleate, an orally bioavailable cationic amphiphilic agent with demonstrated anti-inflammatory, anti-angiogenic, and antitumor properties.[1][2] The document will objectively compare its mechanism of action with other apoptosis-inducing agents, supported by experimental data, detailed methodologies, and visual pathway diagrams.
This compound: A Multi-Faceted Apoptosis Inducer
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, hepatocellular carcinoma, and breast cancer.[1][3][4] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7][8]
Atiprimod inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise upregulate the expression of anti-apoptotic proteins.[3][5][6] This leads to a decrease in the levels of key survival proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby shifting the cellular balance towards apoptosis.[3][5]
Furthermore, Atiprimod can trigger apoptosis through the induction of endoplasmic reticulum (ER) stress.[4][9] This is mediated by the activation of the PERK/eIF2α/ATF4/CHOP signaling axis, which upregulates pro-apoptotic proteins.[4][9]
The apoptotic cascade initiated by Atiprimod culminates in the activation of caspases, specifically caspase-3 and caspase-9, leading to the cleavage of key cellular substrates and ultimately, programmed cell death.[1][3]
Comparative Analysis with Other Apoptosis-Inducing Agents
To better understand the therapeutic potential of this compound, its apoptotic pathway is compared with two other major classes of apoptosis-inducing agents: Bcl-2 inhibitors and other STAT3 inhibitors.
This compound vs. Bcl-2 Inhibitors
Bcl-2 inhibitors, such as Venetoclax, represent a targeted approach to inducing apoptosis.[10][11] These agents directly bind to and inhibit anti-apoptotic Bcl-2 family proteins, freeing pro-apoptotic proteins to initiate the mitochondrial apoptotic pathway.[10][12][13]
| Feature | This compound | Bcl-2 Inhibitors (e.g., Venetoclax) |
| Primary Target | STAT3 Signaling Pathway[2][3] | Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1)[10][12] |
| Mechanism of Action | Indirectly downregulates Bcl-2, Bcl-xL, and Mcl-1 via STAT3 inhibition.[3][5] Induces ER stress.[4][9] | Directly binds to and sequesters anti-apoptotic Bcl-2 proteins.[10][11] |
| Apoptotic Pathway | Primarily intrinsic (mitochondrial) pathway, also ER stress pathway.[3][4] | Intrinsic (mitochondrial) pathway.[12][13] |
| Selectivity | Broad effects due to targeting the STAT3 hub.[2] | Highly selective for specific Bcl-2 family members. |
| Resistance Mechanisms | Upregulation of alternative survival pathways. | Overexpression of other anti-apoptotic proteins (e.g., Mcl-1). |
This compound vs. Other STAT3 Inhibitors
Numerous small molecule inhibitors targeting the STAT3 pathway are in development. These inhibitors can be broadly categorized into those that target the SH2 domain, the DNA-binding domain, or the N-terminal domain of STAT3, or those that inhibit upstream kinases like JAKs.
| Feature | This compound | Other STAT3 Inhibitors (e.g., AG490, WP1066) |
| Specific Target | Inhibits STAT3 phosphorylation.[3][5] | Varies; can inhibit STAT3 phosphorylation, dimerization, or DNA binding.[14] |
| Reported Effects | Inhibition of proliferation, induction of apoptosis, anti-angiogenic, and anti-inflammatory effects.[1][2] | Primarily inhibition of proliferation and induction of apoptosis.[7][14] |
| Additional Pathways | Induces ER stress-mediated apoptosis.[4][9] | Primarily focused on the direct consequences of STAT3 inhibition. |
| Clinical Development | Investigated in multiple myeloma and liver carcinoid.[1] | Various stages of preclinical and clinical development for different cancers.[14] |
Signaling Pathway Diagrams
To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells [dspace.biruni.edu.tr]
- 10. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Atiprimod Dimaleate and Other JAK Inhibitors for Researchers
In the landscape of targeted therapies for inflammatory diseases and cancer, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a comparative analysis of Atiprimod Dimaleate against other prominent JAK inhibitors, offering a resource for researchers, scientists, and professionals in drug development. The following sections detail the mechanism of action, comparative efficacy through in vitro data, and the experimental protocols utilized to derive these findings.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in immunity and cellular proliferation. The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.[1] Dysregulation of this pathway is implicated in various autoimmune disorders and malignancies.
This compound has been shown to inhibit the JAK-STAT pathway by blocking the phosphorylation of STAT3.[2][3][4][5] Furthermore, studies have indicated its activity against mutated forms of JAK2 and JAK3, suggesting its role as a JAK inhibitor.[6] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][4][5][7] Unlike more recently developed JAK inhibitors which have been extensively characterized against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), the precise enzymatic inhibitory profile of Atiprimod across all isoforms is not as well-documented in publicly available literature.
Other JAK inhibitors are often categorized by their selectivity for different JAK isoforms. First-generation inhibitors like Tofacitinib and Ruxolitinib exhibit broader inhibition profiles, while second-generation inhibitors such as Upadacitinib and Filgotinib are designed for greater selectivity, primarily targeting JAK1.[1] This selectivity can influence the therapeutic window and the side-effect profile of the drug.
Comparative In Vitro Efficacy
Table 1: Cellular Proliferation Inhibition of this compound
| Cell Line | JAK Mutation | IC50 (µM) |
| FDCP-EpoR JAK2V617F | JAK2 | 0.42[6] |
| SET-2 | JAK2V617F | 0.53[6] |
| FDCP-EpoR JAK2WT | JAK2 (Wild Type) | 0.69[6] |
| CMK | JAK3 (mutant) | 0.79[6] |
Table 2: Comparative Enzymatic and Cellular IC50 Values of Selected JAK Inhibitors (nM)
| Inhibitor | Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | Enzymatic | 3.2[8] | 4.1[8] | 1.6[8] | 34[8] |
| Cellular (IL-2 induced pSTAT5) | - | - | 30[9] | - | |
| Cellular (IL-6 induced pSTAT3) | 73[9] | - | - | - | |
| Cellular (GM-CSF induced pSTAT5) | - | 659[9] | - | - | |
| Ruxolitinib | Enzymatic | 3.3[10][11][12] | 2.8[10][11][12] | 428[13] | 19[13] |
| Upadacitinib | Enzymatic | 43[14][15] | 120[14][15] | 2300[14][15] | 4700[14][15] |
| Cellular | >40-fold selective vs JAK2 | - | >130-fold selective vs JAK3 | >190-fold selective vs TYK2 | |
| Filgotinib | Enzymatic | 363[16] | >10000[16] | >10000[16] | >10000[16] |
| Cellular (human whole blood) | 629[17] | 17500[2] | - | - | |
| Baricitinib | Enzymatic | 4.0[16] | 6.6[16] | 787[16] | 61[1][16] |
| Peficitinib | Enzymatic | 3.9[18][][20] | 5.0[18][][20] | 0.7[18][] | 4.8[18][][20] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration in enzymatic assays, cell type in cellular assays).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The JAK enzyme, peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cell lines that are dependent on JAK signaling for their growth.
Methodology:
-
Cell Lines: Cell lines with constitutive JAK activation (e.g., SET-2 with JAK2V617F) or cytokine-dependent cell lines (e.g., Ba/F3 cells engineered to express a specific cytokine receptor and JAK).[6]
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
After an incubation period (typically 48-72 hours), cell viability or proliferation is measured.
-
Common methods for assessing proliferation include MTT assay, MTS assay, or assays that measure ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration compared to an untreated control. The IC50 value is determined from the resulting dose-response curve.
STAT Phosphorylation Assay (Cell-Based)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cells: Primary cells such as peripheral blood mononuclear cells (PBMCs) or specific cell lines.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
The cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-6 to activate STAT3, IL-2 to activate STAT5).
-
After a short stimulation period, the cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Detection: The level of STAT phosphorylation is quantified using flow cytometry.
-
Data Analysis: The IC50 value is calculated based on the reduction in the mean fluorescence intensity of the pSTAT signal at different inhibitor concentrations.[9]
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Caption: A generalized experimental workflow for the in vitro evaluation of JAK inhibitors.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 16. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 20. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]
Atiprimod Dimaleate's Mechanism: Validating the Role of IL-6 in a Comparative Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atiprimod Dimaleate's mechanism of action, with a specific focus on its interaction with the Interleukin-6 (IL-6) signaling pathway. By presenting supporting experimental data and detailed protocols, this document aims to offer an objective evaluation of Atiprimod's performance relative to other IL-6 pathway inhibitors.
This compound: An Overview of its Anti-Inflammatory and Anti-Cancer Properties
This compound is a novel, orally bioavailable small molecule that has demonstrated both anti-inflammatory and anti-cancer properties.[1] Initially investigated for rheumatoid arthritis, its mechanism of action has garnered significant interest in the context of various malignancies, particularly multiple myeloma.[2] A key aspect of Atiprimod's therapeutic potential lies in its ability to modulate the IL-6 signaling cascade, a critical pathway in the pathogenesis of numerous inflammatory diseases and cancers.[3][4]
The overexpression of IL-6 is a hallmark of several cancers, including multiple myeloma, where it promotes tumor cell growth, survival, and drug resistance.[3][5] IL-6 exerts its effects through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a key downstream mediator.[6][7] Atiprimod has been shown to interfere with this pathway by inhibiting the production of IL-6 and blocking the phosphorylation of STAT3, thereby disrupting the pro-survival signaling in cancer cells.[2][8]
Performance Comparison: this compound vs. Alternative IL-6 Pathway Inhibitors
This section provides a comparative analysis of this compound and other therapeutic agents that target the IL-6 signaling pathway. The data presented is collated from various preclinical and clinical studies.
Quantitative Data Summary
| Compound | Target | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | IL-6 Production & STAT3 Phosphorylation | ELISA, Western Blot, MTT Assay | U266-B1, OCI-MY5, MM-1, MM-1R (Multiple Myeloma) | Suppressed IL-6 production in a time-dependent manner. Inhibited constitutive and IL-6-induced STAT3 phosphorylation. Inhibited cell proliferation with an IC50 of 5-8 µM. Induced apoptosis. | [2] |
| This compound | STAT3 Phosphorylation | ELISA | HepG2, HepG2.2.15 (Hepatocellular Carcinoma) | Inhibited IL-6-stimulated STAT3 phosphorylation in a dose-dependent manner. | [9] |
| Tocilizumab (Actemra) | IL-6 Receptor (IL-6R) | Clinical Trial (TANGO) | N/A (Patients with Neuromyelitis Optica Spectrum Disorder) | Significantly longer median time to first relapse compared to azathioprine (78.9 vs 56.7 weeks). | [10] |
| Siltuximab (Sylvant) | IL-6 | Clinical Trial | N/A (Patients with Relapsed or Refractory Multiple Myeloma) | No objective responses as a single agent. In combination with dexamethasone, achieved a 17% partial response and 6% minimal response rate. | [11][12] |
| JKB887 | STAT3 SH2 domain | Fluorescent Polarization Assay | N/A | Inhibited Stat3 DNA-binding activity with an IC50 of 2.2-4.5 µM. Disrupted Stat3 binding to pTyr peptide with an IC50 of 3.5-5.5 µM. | [13] |
| Madindoline-101 (MDL-101) | IL-6 | In vitro T-cell culture | Murine CD4 T-cells | Suppressed IL-17 production in a dose-dependent manner, showing superior potency over other madindoline derivatives. | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Measurement of IL-6 Production by ELISA
Objective: To quantify the amount of IL-6 secreted by cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U266-B1 multiple myeloma cells) at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum. Treat the cells with this compound at various concentrations and time points.
-
Supernatant Collection: Following treatment, centrifuge the cell suspensions at 1,000 x g for 10 minutes to pellet the cells. Carefully collect the supernatant, ensuring not to disturb the cell pellet.
-
ELISA Procedure: Utilize a commercially available human IL-6 ELISA kit.
-
Prepare standards and samples according to the kit's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the recommended time at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the samples.[9][15][16]
Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Protocol:
-
Cell Lysis: After treating the cells with this compound, wash them with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[2][3][4]
Cell Viability Assessment by MTT Assay
Objective: To evaluate the effect of this compound on the proliferation and viability of cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][8][17]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental processes discussed in this guide.
Caption: IL-6 signaling pathway and Atiprimod's inhibitory action.
Caption: Workflow for validating Atiprimod's effect on IL-6 and STAT3.
Caption: Logical flow of Atiprimod's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. abcam.com [abcam.com]
- 10. Safety and efficacy of tocilizumab versus azathioprine in highly relapsing neuromyelitis optica spectrum disorder (TANGO): an open-label, multicentre, randomised, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 multicentre study of siltuximab, an anti-interleukin-6 monoclonal antibody, in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 multicentre study of siltuximab, an anti-interleukin-6 monoclonal antibody, in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Induces Time-Dependent Inhibition of Stat3 Dimerization and DNA-Binding Activity and Regresses Human Breast Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel small molecule IL‐6 inhibitor suppresses autoreactive Th17 development and promotes Treg development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atiprimod Dimaleate: A Comparative Benchmark Against Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atiprimod Dimaleate's performance against a selection of novel cancer therapeutics. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive benchmarking resource.
Introduction to Atiprimod Dimaleale
This compound is an orally bioavailable small molecule that has demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1][2] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][3] Atiprimod has been investigated in clinical trials for the treatment of multiple myeloma and carcinoid tumors.[4] This guide benchmarks Atiprimod against newer therapeutics targeting similar pathways or indications.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of Atiprimod Dimaleale and selected novel cancer therapeutics.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Concentration | % Growth Inhibition | Citation |
| MM-1 | 5 µM | 96.7% | [3] |
| MM-1R | 5 µM | 72% | [3] |
| U266B-1 | 8 µM | 99% | [3] |
| OCI-MY5 | 8 µM | 91.5% | [3] |
Table 2: In Vitro Apoptosis Induction by this compound in Multiple Myeloma Cell Lines
| Cell Line | Concentration | Assay | % Apoptosis | Citation |
| U266-B1 | 8 µM | Annexin V | 46.27% | [3] |
| U266-B1 | 8 µM | TUNEL | 90% | [3] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Value | Citation |
| FDCP-EpoR JAK2WT (Murine Myeloid) | 0.69 µM | |
| FDCP-EpoR JAK2V617F (Murine Myeloid) | 0.42 µM | |
| SET-2 (Human Megakaryoblastic Leukemia) | 0.53 µM | |
| CMK (Human Megakaryocytic Leukemia) | 0.79 µM |
Table 4: Comparative In Vitro Efficacy of Atiprimod and Novel Therapeutics in Multiple Myeloma
| Drug | Mechanism of Action | Cell Line | IC50 / Effect | Citation |
| Atiprimod | STAT3/Akt Inhibitor | MM-1 | 96.7% inhibition at 5 µM | [3] |
| Atiprimod | STAT3/Akt Inhibitor | U266B-1 | 99% inhibition at 8 µM | [3] |
| Ruxolitinib | JAK1/2 Inhibitor | ARH-77 | IC50: 20.03 µM (72h) | [5] |
| Afuresertib | Akt Inhibitor | Hematological Cell Lines | EC50 < 1 µM in 65% of lines | [6] |
Table 5: Comparative In Vivo Efficacy of Atiprimod and Novel Therapeutics in Multiple Myeloma Xenograft Models
| Drug | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Atiprimod | SCID mice with human MM xenografts | Not specified | Significant tumor growth inhibition | |
| Ruxolitinib | SCID mice with LAGκ-1A or LAGκ-2 xenografts | 3 mg/kg, IP, twice daily | No significant inhibition alone | [7] |
| Afuresertib | Not specified | Not specified | Delays human tumor xenograft growth | [8] |
Table 6: Comparative Efficacy of Novel Therapeutics in Neuroendocrine Tumors (NETs)
| Drug | Mechanism of Action | Model | Efficacy | Citation |
| Cabozantinib | VEGFR, MET, AXL, RET Inhibitor | Phase II Clinical Trial (Carcinoid & pNET) | 15% Partial Response Rate | [9] |
| Everolimus | mTOR Inhibitor | H727 NET Xenografts | ~50% tumor growth inhibition | [10] |
| Sunitinib | VEGFR, PDGFR, c-KIT Inhibitor | Phase III Clinical Trial (pNET) | Median PFS: 11.4 months | [11] |
Signaling Pathways and Experimental Workflows
Atiprimod's Mechanism of Action: Inhibition of STAT3 and Akt Signaling
Atiprimod exerts its anti-cancer effects by targeting two key signaling pathways: the JAK/STAT3 pathway and the PI3K/Akt pathway. The following diagram illustrates how Atiprimod intervenes in these pathways to induce apoptosis and inhibit cell proliferation.
Caption: Atiprimod inhibits JAK/STAT3 and PI3K/Akt pathways.
Experimental Workflow: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The workflow for a typical MTT assay is outlined below.
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. The following diagram illustrates the key steps in a TUNEL assay.
Caption: Key steps in the TUNEL assay for apoptosis detection.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or the comparative novel therapeutic and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
TUNEL Assay for Apoptosis
-
Cell Preparation: Culture and treat cells with the test compounds as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Visualization: Analyze the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
References
- 1. Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib Regulates the Autophagy Machinery in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. 18F-FDG and 18F-FLT-PET Imaging for Monitoring Everolimus Effect on Tumor-Growth in Neuroendocrine Tumors: Studies in Human Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Therapies Improve Survival for Patients with Pancreatic Neuroendocrine Tumors - NCI [cancer.gov]
Safety Operating Guide
Safe Disposal of Atiprimod Dimaleate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Atiprimod Dimaleate, a compound investigated for its anti-inflammatory, antineoplastic, and antiangiogenic activities.[1][2] Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound and its related salt, Atiprimod dihydrochloride, are considered hazardous, with the dihydrochloride salt being classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated health and physical hazards.[4] When handling the compound, appropriate personal protective equipment should always be worn. This includes:
-
Gloves: Double chemotherapy gloves are recommended to provide maximum protection.[4]
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.
-
Lab Coat: An impervious or disposable lab coat should be worn to protect from skin contact.
-
Respiratory Protection: While not typically required for normal handling, a respirator may be necessary if there is a risk of aerosol formation.[5]
Step-by-Step Disposal Procedure
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
-
Segregation: Isolate all this compound waste from other waste streams. This includes stock solutions, unused experimental preparations, and contaminated materials.[4]
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Dispose of contaminated solids, such as pipette tips, gloves, and absorbent pads, in a designated hazardous waste container.[4] For items like syringes, if they contain any residual drug, they must be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[4]
-
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the concentration, and any other components of the waste mixture.
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. Ensure the storage area is secure and away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Follow all institutional and local regulations for hazardous waste disposal.
Key Safety and Hazard Data
The following table summarizes important safety and hazard information for Atiprimod and its salts based on available data.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | SKF 106615, Azaspirane |
| Primary Hazards | Harmful if swallowed.[3] Very toxic to aquatic life with long-lasting effects.[3] |
| Personal Protective Equipment | Double chemotherapy gloves, safety glasses, lab coat.[4] |
| First Aid: Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician.[3] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3] |
| First Aid: Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[3] |
Mechanism of Action: Signaling Pathway Inhibition
Atiprimod functions by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This action blocks the signaling pathways of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), which are crucial for cell proliferation and survival.[1][2][6] The inhibition of STAT3 signaling ultimately leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, resulting in cell cycle arrest and apoptosis.[1][2][6]
Caption: this compound's mechanism of action, inhibiting the STAT3 signaling pathway.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound | C30H52N2O8 | CID 9808089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atiprimod dihydrochloride|130065-61-1|MSDS [dcchemicals.com]
- 4. web.uri.edu [web.uri.edu]
- 5. soap-formula.ru [soap-formula.ru]
- 6. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Atiprimod Dimaleate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of Atiprimod Dimaleate, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is essential for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, based on the potential hazards.
| PPE Category | Item | Specifications and Use |
| Minimum Requirement | Lab Coat | Fire-resistant, to protect skin and clothing from splashes.[2] |
| Safety Glasses | ANSI Z87.1 certified, to shield eyes from dust and splashes.[3][4] | |
| Gloves | Disposable nitrile gloves for incidental contact.[4][5] Change immediately after contact.[4] | |
| Closed-toe Shoes | To prevent foot injuries from spills or dropped objects.[2][3] | |
| For Splash Hazards | Safety Goggles | Indirect vents are preferred for handling liquids to protect against splashes.[2][4] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[2][4] | |
| For Inhalation Hazards | Respirator | Use when handling powder outside of a certified chemical fume hood or in poorly ventilated areas.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a certified chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as ingestion and inhalation.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency and First Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
Waste Categorization:
-
All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and cleaning materials, should be treated as hazardous waste.[6]
Collection and Storage:
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[7][8] The label should include the words "Hazardous Waste" and identify the contents.[9]
-
Segregation: Keep solid and liquid waste separate.[7] Do not mix with other incompatible waste streams.[7]
-
Accumulation: Store waste containers in a designated satellite accumulation area within or near the laboratory, in secondary containment to prevent spills.[8][9]
Disposal Procedure:
-
Professional Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[8][9] Do not discharge to the sewer or dispose of in regular trash.[6]
-
Spill Management: In case of a spill, collect the spillage using appropriate absorbent materials and dispose of it as hazardous waste.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: this compound Handling Workflow
References
- 1. Atiprimod|123018-47-3|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
